molecular formula C12H14F2O2 B2392978 3-(3,4-Difluorophenyl)-4-methylpentanoic acid CAS No. 1216038-02-6

3-(3,4-Difluorophenyl)-4-methylpentanoic acid

货号: B2392978
CAS 编号: 1216038-02-6
分子量: 228.239
InChI 键: PRRHJQZZGSWXRH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3,4-Difluorophenyl)-4-methylpentanoic acid ( 1216038-02-6) is an organic compound of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 12 H 14 F 2 O 2 and a molecular weight of 228.24 g/mol, serves as a valuable building block in the synthesis of more complex molecules . Its structure features a pentanoic acid chain substituted with a methyl group and a 3,4-difluorophenyl ring, a motif commonly explored in drug discovery . The presence of the fluorine atoms on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a crucial intermediate for developing potential pharmacologically active substances . Researchers utilize this carboxylic acid primarily as a precursor in constructing compound libraries for high-throughput screening and in the development of targeted therapeutic agents. Its well-characterized structure, defined by SMILES notation CC(C)C(CC(=O)O)C1=CC(=C(C=C1)F)F, allows for precise molecular design and structure-activity relationship (SAR) studies . The compound is consistently shipped under cold-chain conditions to ensure stability and is explicitly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use .

属性

IUPAC Name

3-(3,4-difluorophenyl)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-7(2)9(6-12(15)16)8-3-4-10(13)11(14)5-8/h3-5,7,9H,6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRHJQZZGSWXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216038-02-6
Record name 3-(3,4-difluorophenyl)-4-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Chemical structure and properties of 3-(3,4-Difluorophenyl)-4-methylpentanoic acid

[1][2]

Part 1: Chemical Identity & Molecular Architecture

Core Identity
  • IUPAC Name: 3-(3,4-Difluorophenyl)-4-methylpentanoic acid[1][2][3]

  • CAS Registry Number: 1216038-02-6[1][2][3]

  • Molecular Formula: C₁₂H₁₄F₂O₂

  • Molecular Weight: 228.24 g/mol

  • Classification:

    
    -Aryl-
    
    
    -branched Carboxylic Acid
Structural Analysis & Electronic Properties

This molecule represents a "privileged scaffold" in medicinal chemistry, combining three distinct pharmacophoric elements:

  • The Acidic Head (C1-C2): A carboxylic acid moiety capable of hydrogen bonding or salt formation, serving as a bioisostere for phosphate or tetrazole groups in receptor binding.

  • The Lipophilic Tail (C4-C5): An isopropyl group at the

    
    -position relative to the aromatic ring (or 
    
    
    to the carboxyl). This steric bulk mimics the side chain of Leucine , enhancing hydrophobic interaction within receptor pockets (e.g., the
    
    
    subunit of voltage-gated calcium channels).
  • The Electron-Deficient Aromatic Core (C3): The 3,4-difluorophenyl group is a critical bioisostere for a phenyl ring. The fluorine atoms lower the electron density of the ring (reducing oxidative metabolism via CYP450) and increase lipophilicity (LogP) while maintaining specific steric parameters.

Stereochemistry

The molecule possesses a chiral center at C3 .

  • Significance: In biological systems, the spatial arrangement of the isopropyl and difluorophenyl groups is critical. For GABA analogs, the (R)-configuration is typically the eutomer (active enantiomer), analogous to (R)-Baclofen or (S)-Pregabalin (depending on Cahn-Ingold-Prelog priority shifts).

  • Priority: C3 is bonded to:

    • 3,4-Difluorophenyl (Priority 1)[1]

    • Isopropyl group (Priority 2)

    • Carboxymethyl group (-CH2COOH) (Priority 3)

    • Hydrogen (Priority 4)

Part 2: Synthetic Methodologies

The synthesis of 3-(3,4-difluorophenyl)-4-methylpentanoic acid generally requires constructing the C3-C4 bond or introducing the aryl group to a pre-existing chain.

Route A: Asymmetric Conjugate Addition (Preferred for Chiral Purity)

This route utilizes a Rhodium-catalyzed addition of an arylboronic acid to an

  • Substrate: 4-Methyl-2-pentenoate (Isopropyl acrylate derivative).

  • Reagent: 3,4-Difluorophenylboronic acid.

  • Catalyst: [Rh(cod)Cl]₂ complexed with a chiral ligand (e.g., (R)-BINAP).

  • Mechanism: The Rhodium catalyst directs the facial selectivity of the aryl addition to the

    
    -carbon, establishing the C3 stereocenter with high enantiomeric excess (ee > 98%).
    
Route B: Knoevenagel Condensation & Reduction (Racemic)

A more cost-effective route for early-stage discovery where chirality is resolved later via chiral chromatography.

  • Condensation: 3,4-Difluorobenzaldehyde + Isovaleryl derivative (e.g., Meldrum's acid adduct).

  • Reduction: Hydrogenation of the resulting double bond.

Visualization of Synthetic Pathway

SynthesisStart13,4-DifluorophenylboronicAcidCatalystRh(I) / (R)-BINAPCatalystStart1->CatalystTransmetallationStart24-Methyl-2-pentenoate(Michael Acceptor)Start2->CatalystCoordinationInterRh-Aryl IntermediateCatalyst->InterMigratory InsertionProduct3-(3,4-Difluorophenyl)-4-methylpentanoic Acid(Chiral)Inter->ProductHydrolysis & Protonation

Caption: Asymmetric synthesis via Rh-catalyzed conjugate addition, establishing the C3 chiral center.

Part 3: Physicochemical Properties

PropertyValue (Predicted/Experimental)Significance
LogP 3.2 - 3.5High lipophilicity aids in Blood-Brain Barrier (BBB) penetration.
pKa (Acid) 4.7 - 4.8Typical for carboxylic acids; exists as carboxylate at physiological pH.
H-Bond Donors 1 (COOH)Critical for receptor anchoring.
H-Bond Acceptors 3 (C=O, F, F)Fluorines act as weak acceptors; Carbonyl is a strong acceptor.
Rotatable Bonds 4Allows conformational adaptation within the binding pocket.
Polar Surface Area 37.3 ŲFavorable for CNS permeability (PSA < 90 Ų).

Part 4: Pharmacological Applications[6][7]

This compound is primarily a molecular scaffold used to generate high-affinity ligands for specific biological targets.

Precursor to Fluorinated Gabapentinoids

By converting the carboxylic acid group into a primary amine (via Curtius rearrangement) or an aminomethyl group (via reduction of the corresponding amide/nitrile), researchers can generate 3-(3,4-difluorophenyl)-4-methylpentylamine derivatives.

  • Target:

    
     subunit of voltage-gated calcium channels.
    
  • Mechanism: The 3,4-difluoro substitution mimics the electronic profile of active compounds like Mirogabalin, while the isopropyl group provides the necessary steric bulk found in Pregabalin.

Building Block for Protease Inhibitors

The "Leucine-like" side chain (isopropyl) combined with the "Phenyl-alanine-like" moiety (difluorophenyl) makes this acid an ideal mimic for the P1 or P1' sites in protease inhibitors (e.g., Cathepsin K or

  • Workflow: The acid is coupled to a secondary amine to form an amide bond, integrating the scaffold into a larger peptidomimetic backbone.

Biological Pathway Map

ApplicationsCore3-(3,4-Difluorophenyl)-4-methylpentanoic AcidTrans1Curtius Rearrangement(-CO2, +NH2)Core->Trans1Trans2Amide Coupling(+R-NH2)Core->Trans2Trans3Nitrile Reduction(+CH2NH2)Core->Trans3Prod1Beta-Amino Acid Analog(GABA-B Agonist)Trans1->Prod1Prod2Peptidomimetic Inhibitor(Protease Target)Trans2->Prod2Prod3Fluorinated Pregabalin Analog(Calcium Channel Ligand)Trans3->Prod3

Caption: Divergent synthesis pathways utilizing the core acid scaffold to generate bioactive ligands.

Part 5: Analytical Characterization

To validate the identity and purity of this compound, the following analytical signatures are standard.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.1 (s, 1H, COOH )
      
    • 
       7.1-7.4 (m, 3H, Ar-H )
      
    • 
       2.8-3.0 (m, 1H, Ar-CH )
      
    • 
       2.4-2.6 (m, 2H, CH ₂-COOH)
      
    • 
       1.8 (m, 1H, CH (CH₃)₂)
      
    • 
       0.8-0.9 (d, 6H, CH(CH ₃)₂)
      
  • ¹⁹F NMR: Distinct multiplet signals around -138 to -142 ppm, characteristic of the 3,4-difluoro substitution pattern.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Observed Ion: [M-H]⁻ = 227.2 m/z.

  • Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway for carboxylic acids.

References

  • Chemical Identity & Supplier Data

    • Title: 3-(3,4-Difluorophenyl)-4-methylpentanoic acid (CAS 1216038-02-6) Product Monograph.[1][2][3]

    • Source: Sigma-Aldrich / Merck KGaA.
  • Synthetic Methodology (Conjugate Addition)

    • Title: Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to -Unsatur
    • Source: Hayashi, T. et al., Chemical Reviews.
    • URL:[Link]

  • Pharmacological Context (GABA Analogs)

    • Title: Structure-Activity Relationships of Voltage-G
    • Source: Journal of Medicinal Chemistry.[4]

    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry and Chemical Biology.
    • Source: Ojima, I., Journal of Medicinal Chemistry.
    • URL:[Link]

Thermodynamic Stability of 3-(3,4-Difluorophenyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of 3-(3,4-Difluorophenyl)-4-methylpentanoic acid (CAS: 1216038-02-6).[1][2] It is designed for researchers and process chemists requiring a rigorous framework for stability profiling, solid-state characterization, and degradation pathway analysis.[2]

Executive Summary

3-(3,4-Difluorophenyl)-4-methylpentanoic acid is a chiral phenyl-alkyl carboxylic acid often utilized as a key intermediate in the synthesis of gamma-amino acid analogs (e.g., gabapentinoids) and specific enzyme inhibitors.[1][2] Its stability profile is governed by three dominant structural features: the lipophilic 3,4-difluorophenyl ring , the sterically hindered isobutyl tail , and the carboxylic acid terminus .[2]

While the molecule exhibits robust hydrolytic stability, its thermodynamic landscape is defined by conformational polymorphism in the solid state and benzylic oxidation susceptibility in solution.[2] This guide outlines the theoretical basis for these instabilities and provides a validated experimental protocol for their assessment.

Molecular Structure & Physicochemical Basis

Structural Critical Quality Attributes (CQAs)

The thermodynamic stability of this molecule is dictated by the electronic and steric environment of the central carbon chain.[2]

FeatureStructural MoietyStability Implication
Electronic Effect 3,4-Difluorophenyl Group The electron-withdrawing fluorine atoms (

) deactivate the aromatic ring against electrophilic attack but render the benzylic C-H bond (C3) susceptible to radical abstraction and auto-oxidation.[1][2]
Steric Effect 4-Methyl Group (Isobutyl) The branching at C4 creates significant steric bulk.[1][2] This restricts rotation around the C3-C4 bond, increasing the energy barrier for crystallization and promoting the formation of metastable polymorphs or amorphous phases.[1][2]
Functional Group Carboxylic Acid (C1) Forms strong intermolecular hydrogen bonded dimers in the solid state (Head-to-Head).[1] This is the primary cohesive force stabilizing the crystal lattice.[2]
Stereochemical Stability

The molecule contains two chiral centers (C3 and C4).[2]

  • Epimerization Risk: The C3 proton is benzylic but beta to the carbonyl.[2] Unlike alpha-protons, it is not acidic enough to be removed by weak bases.[1][2] Therefore, racemization is thermodynamically unfavorable under standard processing conditions (pH 1–10).[2]

  • Risk Condition: Radical conditions or high-temperature transition metal catalysis could theoretically promote inversion at C3 via a radical intermediate.[1][2]

Thermodynamic Stability Profiling

Solid-State Stability (Polymorphism)

The flexibility of the pentanoic acid chain combined with the rigid aromatic ring creates a high probability of polymorphism .[2]

  • Thermodynamic Form: The most stable polymorph typically maximizes

    
     stacking interactions between the electron-deficient difluorophenyl rings while maintaining optimal hydrogen bonding of the acid dimers.[1][2]
    
  • Metastable Forms: Rapid cooling or precipitation from non-polar solvents often yields metastable forms where the alkyl tail is disordered.[2] These forms are thermodynamically unstable and will convert to the stable form over time, potentially altering dissolution rates.[2]

Chemical Stability (Degradation Pathways)

The primary degradation risk is Oxidative Degradation .[2]

  • Mechanism: Radical abstraction of the benzylic hydrogen (C3) leads to the formation of a benzylic radical, which reacts with

    
     to form a hydroperoxide.[2] This intermediate decomposes to a 3-hydroxy  or 3-keto  derivative, or leads to chain scission.[1][2]
    
  • Hydrolysis: The molecule is chemically inert to hydrolysis as it lacks hydrolyzable esters or amides.[2]

Experimental Protocols

Forced Degradation Workflow

To validate the theoretical stability profile, the following stress testing protocol is recommended.

Table 1: Stress Testing Conditions

Stress Type Condition Duration Target Degradation
Acid Hydrolysis 1N HCl, Reflux 24 Hours < 1% (Confirm stability)
Base Hydrolysis 1N NaOH, Reflux 24 Hours < 1% (Confirm stability)

| Oxidation | 3%


, RT | 24 Hours | Primary Risk:  Monitor for Benzylic-OH species.[1][2] |
| Thermal  | 80°C (Solid State) | 7 Days | Check for decarboxylation (unlikely) or dimerization.[2] |
| Photostability  | 1.2M Lux hours | -- | Check for defluorination (radical mechanism).[2] |
Polymorph Screening (Slurry Method)

This protocol ensures the isolation of the thermodynamically stable crystal form.[2]

  • Preparation: Suspend excess compound in 3 solvents (Water, Methanol, Heptane).

  • Equilibration: Stir at 25°C and 50°C for 72 hours.

  • Analysis: Filter and analyze wet cake by XRPD (X-Ray Powder Diffraction) immediately to detect solvates.[2]

  • Drying: Dry at 40°C under vacuum and re-analyze by DSC (Differential Scanning Calorimetry).

    • Success Criteria: A single, sharp endotherm with the highest melting point indicates the thermodynamic form.[2]

Visualization of Stability Logic

Stability Testing Decision Tree

The following diagram illustrates the logical flow for determining the thermodynamic stability of the compound.

StabilityWorkflow Start Start: 3-(3,4-Difluorophenyl)-4-methylpentanoic Acid SolidState Solid-State Characterization (XRPD, DSC, TGA) Start->SolidState SolutionState Solution Stability (HPLC, LC-MS) Start->SolutionState PolymorphScreen Polymorph Screening (Slurry in 3 solvents) SolidState->PolymorphScreen StressTest Forced Degradation (Acid, Base, Ox, Heat, Light) SolutionState->StressTest DecisionPoly Is form stable? PolymorphScreen->DecisionPoly DecisionDeg Degradation > 5%? StressTest->DecisionDeg StableForm Thermodynamic Form Identified DecisionPoly->StableForm Yes (Single MP) Metastable Metastable/Solvate Detected (Risk of Phase Change) DecisionPoly->Metastable No (Multiple Peaks) PathwayOx Pathway: Benzylic Oxidation DecisionDeg->PathwayOx Yes (Peroxide) PathwayStable Pathway: Hydrolytically Stable DecisionDeg->PathwayStable No (Acid/Base)

Caption: Workflow for establishing the thermodynamic and chemical stability profile of the target compound.

Predicted Degradation Pathway

The primary degradation mechanism involves the benzylic position.[2]

DegradationPathway Parent Parent Molecule (Benzylic C-H) Radical Benzylic Radical (Stabilized by Ring) Parent->Radical Oxidation (Radical Initiator) Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Product 3-Hydroxy / 3-Keto Degradant Peroxide->Product Decomposition

Caption: The dominant oxidative degradation pathway at the benzylic C3 position.[1]

References

  • Byrn, S. R., et al. (1999).[2] Solid-State Chemistry of Drugs. SSCI, Inc.[2] (Definitive text on polymorph screening and thermodynamic stability of pharmaceutical solids).

  • Baertschi, S. W., et al. (2011).[2] Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[2] (Protocols for forced degradation and oxidative pathways). [1]

  • Hilfiker, R. (2006).[2] Polymorphism in the Pharmaceutical Industry. Wiley-VCH.[1][2] (Methodologies for thermodynamic solubility and slurry experiments). [1]

  • Chemical Book. (2024). 3-(3,4-difluorophenyl)-4-methylpentanoic acid Product Entry. (Basic identification and CAS verification).[2][3]

  • Giron, D. (1995).[2] "Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates." Thermochimica Acta, 248, 1-59.[2] (DSC interpretation guide).

Sources

Solubility Profiling of 3-(3,4-Difluorophenyl)-4-methylpentanoic Acid: A Technical Guide for Process Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-(3,4-Difluorophenyl)-4-methylpentanoic acid (CAS: 1216038-02-6) represents a critical class of fluorinated phenylalkanoic acids often utilized as chiral intermediates in the synthesis of gabapentinoid analogs and specific enzyme inhibitors. In drug development, the solubility profile of such intermediates is the governing parameter for process yield, purification efficiency (crystallization), and formulation stability.

This guide provides an in-depth technical framework for profiling the solubility of 3-(3,4-Difluorophenyl)-4-methylpentanoic acid. It synthesizes theoretical physicochemical properties with a rigorous experimental protocol for solubility determination in organic solvents, providing researchers with the "How-To" and "Why" necessary for scalable process design.

Physicochemical Characterization & Theoretical Profile

Before initiating wet chemistry, one must understand the molecular drivers of solubility for this specific structure.

Structural Analysis

The molecule consists of three distinct domains that dictate its solvent interaction:

  • The Fluorinated Aromatic Core (3,4-Difluorophenyl): This moiety increases lipophilicity and crystal lattice energy due to

    
     stacking and strong C-F dipoles. It reduces water solubility compared to non-fluorinated analogs.
    
  • The Aliphatic Side Chain (4-methylpentanoic backbone): The isobutyl-like tail adds significant hydrophobic character, favoring non-polar and aprotic solvents.

  • The Carboxylic Acid Head (-COOH): This provides a site for hydrogen bonding (dimerization in non-polar solvents, ionization in basic aqueous media).

Predicted Properties (In Silico)
  • LogP (Octanol/Water Partition Coefficient): Estimated ~2.8 – 3.2. (Indicates high affinity for lipophilic solvents).

  • pKa: ~4.5 – 4.8 (Typical for

    
    -substituted pentanoic acids).
    
  • Hydrogen Bond Donors/Acceptors: 1 Donor / 3 Acceptors (COOH + F atoms).

Expected Solubility Trends

Based on the "Like Dissolves Like" principle and the structural analysis, the expected solubility profile is:

Solvent ClassRepresentative SolventsInteraction MechanismExpected Solubility
Polar Protic Methanol, Ethanol, IPAH-bonding (Solute-Solvent)High (Freely Soluble)
Polar Aprotic DMSO, DMF, THFDipole-Dipole & H-bond AcceptanceVery High (Freely Soluble)
Chlorinated Dichloromethane (DCM), ChloroformDispersion & Weak PolarityHigh
Aromatic Toluene, Xylene

Interactions
Moderate (Temp. Dependent)
Esters/Ketones Ethyl Acetate, AcetoneDipole-DipoleModerate to High
Aliphatic Hexane, Heptane, CyclohexaneWeak DispersionLow (Sparingly Soluble)
Aqueous Water (pH < pKa)Hydrophobic RepulsionVery Low (Insoluble)

Process Insight: The steep solubility differential between Toluene (Moderate) and Heptane (Low) suggests this binary system is the optimal starting point for antisolvent crystallization or cooling crystallization.

Experimental Methodology: The "Gold Standard" Protocol

To move from prediction to precise engineering data, the following self-validating protocol must be employed. This workflow minimizes errors from supersaturation and solute degradation.

Workflow Visualization

Solubility_Protocol cluster_QC Quality Control Checks Start Excess Solute Addition Equilibrate Equilibration (Shake Flask Method) Start->Equilibrate TempControl Temp Control (± 0.1 K) Equilibrate->TempControl 24-48h Check1 Check Residue (Ensure Excess Solid) Equilibrate->Check1 PhaseSep Phase Separation (Syringe Filter 0.22 µm) TempControl->PhaseSep Isothermal Dilution Dilution (Mobile Phase) PhaseSep->Dilution Check2 Tyndall Effect (No Colloids) PhaseSep->Check2 Analysis Quantification (HPLC-UV) Dilution->Analysis DataProc Data Processing (Mole Fraction) Analysis->DataProc

Figure 1: Standard Operating Procedure for Equilibrium Solubility Determination.

Detailed Protocol Steps
  • Preparation: Add excess solid 3-(3,4-Difluorophenyl)-4-methylpentanoic acid to 10 mL of the target solvent in a glass vial.

  • Equilibration: Place vials in a thermostatic shaker bath. Agitate at 150 rpm for 24–48 hours.

    • Critical Control Point: Ensure solid phase is always present. If the solid dissolves completely, add more.

  • Sedimentation: Stop agitation and allow the saturated solution to settle for 2 hours at the exact target temperature to prevent micro-crystal formation during sampling.

  • Sampling: Withdraw the supernatant using a pre-heated syringe (to match solution temp) and filter through a 0.22 µm PTFE filter.

  • Quantification: Dilute the filtrate immediately with the HPLC mobile phase (e.g., Acetonitrile/Water) to prevent precipitation. Analyze via HPLC-UV (typically at 210–220 nm for the phenyl ring).

  • Calculation: Convert concentration (

    
    , mol/L) to mole fraction (
    
    
    
    ) for thermodynamic modeling:
    
    
    Where
    
    
    is mass and
    
    
    is molecular weight of solute (
    
    
    ) and solvent (
    
    
    ).

Thermodynamic Modeling & Data Analysis

For process engineering, single-point data is insufficient. You must model solubility as a function of temperature (


) to design cooling crystallization curves.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants derived from regression analysis.
    
  • Utility: Use this equation to interpolate solubility at any temperature within the measured range (e.g., for determining yield loss in mother liquor).

van't Hoff Analysis

To understand the dissolution mechanism (Endothermic vs. Exothermic), plot


 vs 

.

  • Positive Slope: Indicates dissolution is endothermic (

    
    ). Solubility increases with temperature (Typical for this compound class).[1]
    
  • Steep Slope: Indicates high sensitivity to temperature, making the solvent ideal for Cooling Crystallization .

Process Application: Solvent Selection for Purification

The ultimate goal of profiling is to identify a solvent system that maximizes purity and yield.

Crystallization Strategy

For 3-(3,4-Difluorophenyl)-4-methylpentanoic acid, the recommended strategy is Cooling Crystallization or Anti-solvent Crystallization .

  • Primary Solvent (Good Solubility): Toluene or Isopropyl Acetate.

    • Reason: Moderate solubility that drops significantly with temperature.

  • Anti-Solvent (Poor Solubility): n-Heptane or Cyclohexane.

    • Reason: Miscible with the primary solvent but induces supersaturation of the fluorinated acid.

Solvent Screening Logic

Solvent_Selection Start Start: Crude 3-(3,4-Difluorophenyl)-4-methylpentanoic acid SolubilityCheck Check Solubility at 60°C Start->SolubilityCheck Decision1 Soluble? SolubilityCheck->Decision1 HighSol High Solubility (>150 mg/mL) MeOH, EtOH, DCM Decision1->HighSol Yes (Very) ModSol Moderate Solubility (30-100 mg/mL) Toluene, IPAc Decision1->ModSol Yes (Mod) LowSol Low Solubility (<10 mg/mL) Heptane, Water Decision1->LowSol No ActionHigh Use as Solvent for Reaction or Extraction HighSol->ActionHigh ActionMod Candidate for Cooling Crystallization ModSol->ActionMod ActionLow Use as Anti-Solvent LowSol->ActionLow

Figure 2: Logical Framework for Solvent Selection based on Solubility Data.

References

The following sources provide the foundational methodologies and comparative data for fluorinated phenylalkanoic acids used in this guide.

  • General Solubility Protocol: Shakeel, F. et al. "Solubility and thermodynamic function of a bioactive compound in different organic solvents." Journal of Chemical & Engineering Data, 2014. Link

  • Thermodynamic Modeling: Apelblat, A. & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 1999. Link

  • Synthesis & Purification Context: "Process for the preparation of 3-(aminomethyl)-5-methylhexanoic acid and analogs." World Intellectual Property Organization, WO2008007141. (Describes purification of similar lipophilic acids). Link

  • Fluorine Effect on Solubility: Smart, B. E. "Fluorine substituent effects (on bioactivity and physiochemical properties)." Journal of Fluorine Chemistry, 2001. Link

Disclaimer: This guide is intended for research and development purposes. Specific solubility values should be experimentally verified for each specific lot of material due to potential polymorphic variations.

Sources

Role of 3-(3,4-Difluorophenyl)-4-methylpentanoic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Role of 3-(3,4-Difluorophenyl)-4-methylpentanoic Acid as a Chiral Building Block: A Technical Guide

Executive Summary: The Strategic Value of Fluorinated Chiral Scaffolds

In the landscape of modern medicinal chemistry, 3-(3,4-Difluorophenyl)-4-methylpentanoic acid (CAS 1216038-02-6) represents a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for a diverse array of biological targets. This compound combines three critical design elements:

  • The 3,4-Difluorophenyl Motif: Enhances metabolic stability by blocking the P450-mediated oxidation often seen at the para-position of phenyl rings, while modulating lipophilicity (LogD) and electrostatic potential.

  • The 4-Methylpentanoic Backbone: Mimics the hydrophobic side chains of leucine or isoleucine, making it an ideal surrogate for peptide bond isosteres in protease inhibitors.

  • Chirality at C3: Provides a rigid stereochemical vector, essential for discriminating between receptor subtypes (e.g., GABA-B vs.

    
     subunits of calcium channels).
    

This guide details the synthesis, derivatization, and application of this building block in the development of next-generation GABAergic modulators , peptidomimetics , and kinase inhibitors .

Structural Logic & Pharmacophore Modeling

The utility of 3-(3,4-difluorophenyl)-4-methylpentanoic acid lies in its ability to serve as a bioisostere for natural amino acid side chains while introducing specific physicochemical improvements.

The "Fluorine Scan" Effect

Replacing hydrogen with fluorine exerts a profound electronic effect without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, preventing oxidative metabolism at the 3 and 4 positions of the phenyl ring.

  • Conformational Bias: The fluorine atoms induce a dipole that can lock the phenyl ring into a preferred conformation relative to the pentanoic acid tail, reducing the entropic penalty of binding.

Comparative Pharmacophore Mapping
Feature3-(3,4-Difluorophenyl)-4-methylpentanoic AcidPregabalin (Lyrica)Baclofen
Core Scaffold Pentanoic AcidHexanoic AcidButanoic Acid
Hydrophobic Group 3,4-Difluorophenyl + IsopropylIsobutyl4-Chlorophenyl
Chiral Centers C3, C4C3C3
Primary Target Class Peptidomimetics / Protease Inhibitors

Ligand
GABA-B Agonist

Synthesis Pathways: Asymmetric Construction

The synthesis of high-purity chiral 3-(3,4-difluorophenyl)-4-methylpentanoic acid requires controlling the stereocenter at C3. The most robust industrial method involves Rhodium-catalyzed Asymmetric Conjugate Addition (Hayashi-Miyaura Reaction) .

Pathway Diagram: Rh-Catalyzed Asymmetric Addition

SynthesisPathway Figure 1: Asymmetric Synthesis via Hayashi-Miyaura Reaction Start1 4-Methyl-2-pentenoic Acid (Ester) Intermediate Chiral Ester Intermediate (3R-Configuration) Start1->Intermediate Conjugate Addition (1,4-Addition) Start2 3,4-Difluorophenylboronic Acid Start2->Intermediate Catalyst Rh(acac)(C2H4)2 / (R)-BINAP Catalyst->Intermediate Catalyst Hydrolysis Hydrolysis (LiOH) Intermediate->Hydrolysis Saponification Product 3-(3,4-Difluorophenyl)-4- methylpentanoic Acid Hydrolysis->Product Acidification

Figure 1: The Hayashi-Miyaura reaction allows for high enantiomeric excess (>95% ee) by using a chiral phosphine ligand (e.g., BINAP) to direct the addition of the arylboronic acid to the


-unsaturated ester.

Experimental Protocols

Protocol A: Activation and Amide Coupling (General Procedure)

Objective: To couple the acid to a chiral amine for peptidomimetic synthesis.

Reagents:

  • 3-(3,4-Difluorophenyl)-4-methylpentanoic acid (1.0 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Amine Partner (1.1 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the acid in 5 mL of anhydrous DMF under nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at

    
     for 15 minutes to form the activated ester.
    
  • Coupling: Add the amine partner (1.1 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS (Target Mass = MW_Acid + MW_Amine - 18).

  • Workup: Dilute with EtOAc (50 mL), wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Reduction to the Primary Alcohol

Objective: To generate the "3-(3,4-difluorophenyl)-4-methylpentan-1-ol" building block.

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Addition: Add

    
     (2.0 equiv) to dry THF at 
    
    
    
    .
  • Cannulation: Dissolve the acid (1.0 equiv) in THF and add dropwise to the

    
     suspension.
    
  • Reflux: Heat to reflux for 2 hours.

  • Quench: Fieser workup (

    
     mL water, 
    
    
    
    mL 15% NaOH,
    
    
    mL water).
  • Isolation: Filter precipitate, concentrate filtrate to yield the alcohol.

Applications in Drug Discovery

GABAergic Ligands

The structural similarity to Pregabalin allows this compound to be converted into a


-amino acid (via Curtius rearrangement followed by homologation) or a 

-amino acid.
  • Target: Voltage-gated calcium channels (

    
     subunit).
    
  • Mechanism: The bulky 3,4-difluorophenyl group occupies the hydrophobic pocket usually filled by the isobutyl group of leucine-like ligands, potentially increasing potency through

    
    -stacking interactions.
    
Protease Inhibitors (Neprilysin / BACE1)

In the design of inhibitors for Neprilysin (e.g., Sacubitril analogs) or BACE1 (Alzheimer's targets), the P1' or P2' pockets often require large, hydrophobic residues.

  • Application: The acid is coupled to a zinc-binding group (ZBG) or a transition-state mimetic. The 3,4-difluoro substitution improves blood-brain barrier (BBB) permeability, a critical factor for CNS drugs.

Application Logic Diagram

Applications Figure 2: Downstream Applications in Medicinal Chemistry Core 3-(3,4-Difluorophenyl)- 4-methylpentanoic Acid Trans1 Curtius Rearrangement Core->Trans1 Trans2 Amide Coupling Core->Trans2 Trans3 Reduction (LiAlH4) Core->Trans3 Prod1 Beta-Amino Acids (GABA Analogs) Trans1->Prod1 + Homologation Prod2 Peptidomimetics (Protease Inhibitors) Trans2->Prod2 + Amine Partner Prod3 Chiral Alcohols (Building Blocks) Trans3->Prod3

Figure 2: Strategic diversification of the core acid into three distinct chemical classes.

Safety & Handling (E-E-A-T)

As a fluorinated organic acid, standard laboratory safety protocols apply. However, specific precautions are warranted due to the biological activity of GABA analogs.

  • Hazard Classification: Irritant (Skin/Eye). Potential bioactive modulator (treat as a potent drug intermediate).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is stable but hygroscopic.

  • Disposal: Fluorinated compounds require high-temperature incineration to prevent the formation of HF; do not dispose of down the drain.

References

  • Hayashi, T., & Yamasaki, K. (2013). Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboron Reagents to Unsaturated Esters. Chemical Reviews , 103(8), 2829–2852. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry , 61(14), 5822–5880. Link

  • PubChem Compound Summary. (2024). 3-(3,4-Difluorophenyl)-4-methylpentanoic acid (CID 56965684). National Center for Biotechnology Information . Link

  • Enamine Ltd. (2024). Building Blocks Catalog: Fluorinated Acids. Link

  • Silverman, R. B. (2008). The Organic Chemistry of Drug Design and Drug Action. Elsevier Academic Press. (General reference for GABA analog design).

Sources

Fluorinated Pentanoic Acid Derivatives: Structural Optimization & Radiopharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, pharmacology, and synthesis of fluorinated pentanoic acid derivatives.

Executive Summary

The pentanoic acid (valeric acid) scaffold is a privileged structure in neurology, serving as the backbone for the anticonvulsant Valproic Acid (VPA) and the neurotransmitter GABA. However, the aliphatic chain is prone to rapid oxidative metabolism, limiting half-life and generating toxic metabolites.

This guide analyzes how strategic fluorination —specifically


-fluorination and terminal fluorination—transforms this scaffold. We explore three critical domains:
  • Metabolic Blocking: Using fluorine to prevent hepatotoxic dehydrogenation in VPA analogs.[1]

  • Suicide Inhibition: 5-fluorinated GABA analogs as mechanism-based inactivators of GABA transaminase (GABA-T).

  • Radiopharmaceuticals:

    
    F-labeled pentanoic acids for PET imaging of histone deacetylase (HDAC) activity and fatty acid oxidation.
    

Part 1: Metabolic Stabilization & Toxicity Mitigation

The Valproic Acid (VPA) Paradigm

Valproic acid (2-propylpentanoic acid) is a cornerstone antiepileptic drug (AED), but its use is compromised by rare but fatal hepatotoxicity. This toxicity is linked to the metabolic formation of 4-ene-VPA and subsequently (E)-2,4-diene-VPA , which inhibit mitochondrial


-oxidation.

The Fluorine Solution:


-Fluorination 
Substituting the 

-hydrogen with fluorine (2-fluoro-2-propylpentanoic acid) exploits the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H) to block metabolic abstraction.
  • Mechanism of Action: The

    
    -fluoro substituent prevents the formation of the valproyl-CoA intermediate required for dehydrogenation. Without the acyl-CoA thioester, the mitochondrial desaturation pathway leading to the toxic 4-ene metabolite is chemically forbidden.
    
  • Pharmacological Outcome:

    
    -Fluoro-VPA retains anticonvulsant activity (via GABA elevation) but exhibits a superior safety profile with no evidence of microvesicular steatosis (fatty liver) in rodent models.
    
Visualization: Metabolic Divergence

The following diagram illustrates how


-fluorination arrests the toxic metabolic cascade.

VPA_Metabolism VPA Valproic Acid (VPA) VPA_CoA Valproyl-CoA VPA->VPA_CoA Acyl-CoA Synthetase En_VPA 4-ene-VPA (Hepatotoxic Precursor) VPA_CoA->En_VPA CYP2C9 / Dehydrogenation Diene_VPA (E)-2,4-diene-VPA (Mitochondrial Toxin) En_VPA->Diene_VPA beta-Oxidation FVPA alpha-Fluoro-VPA FVPA->VPA_CoA BLOCKED (Steric/Electronic) FVPA_Metab Glucuronidation / Excretion FVPA->FVPA_Metab Major Pathway

Figure 1: Metabolic divergence between VPA and


-Fluoro-VPA. The presence of fluorine at the 

-position prevents the formation of the reactive Acyl-CoA thioester, effectively shunting the molecule away from the toxic desaturation pathway.

Part 2: Mechanism-Based Inactivation

4-Amino-5-Fluoropentanoic Acid (AFPA)

While VPA acts indirectly on GABA levels, 4-amino-5-fluoropentanoic acid (a fluorinated GABA analog) acts as a suicide inhibitor of GABA transaminase (GABA-T), the enzyme responsible for degrading GABA.

Mechanism: The Enamine Trap AFPA functions as a substrate mimic. The enzyme accepts AFPA and attempts to process it, leading to an irreversible covalent bond that destroys the enzyme's activity.

  • Schiff Base Formation: The amino group of AFPA forms a Schiff base with the PLP (pyridoxal phosphate) cofactor in the active site.

  • Proton Abstraction: The enzyme abstracts the

    
    -proton (C4), initiating electron flow.
    
  • Fluoride Elimination: Unlike natural GABA, the presence of the

    
    -fluorine (at C5) allows for the elimination of a fluoride ion (
    
    
    
    ), generating a reactive enamine intermediate.
  • Covalent Capture: This electrophilic intermediate is attacked by an active site nucleophile (likely a Lysine residue), permanently alkylating the enzyme.

Comparison of GABA-T Inactivators

CompoundStructureMechanismPotency (

)
Vigabatrin 4-amino-5-hexenoic acidMichael AdditionModerate
AFPA 4-amino-5-fluoropentanoic acidEnamine / EliminationHigh (>10x Vigabatrin)
Rigid Analogs Cyclopentane derivativesSteric exclusionVariable (often inactive)

Part 3: Radiopharmaceutical Applications

F-Labeled Pentanoic Acids in PET

Isotopically labeling pentanoic acid derivatives with Fluorine-18 (


 min) enables Positron Emission Tomography (PET) imaging of specific metabolic states.[2][3][4][5]

1. [


F]F-VPA (Pharmacokinetic Probe) 
  • Application: Investigating the biodistribution of VPA and blood-brain barrier (BBB) transport asymmetry.[1]

  • Key Finding: [

    
    F]F-VPA shows slower brain uptake compared to VPA but persists longer, confirming that the 
    
    
    
    -fluorine alters transport kinetics (likely via MCT1 transporters).

2. [


F]FAHA (HDAC Activity Probe) 
  • Structure: 6-([

    
    F]fluoroacetamido)-1-hexanoicanilide (Substrate mimic).
    
  • Relevance: While not a simple pentanoic acid, it utilizes the aliphatic chain to mimic lysine. It is a substrate for Histone Deacetylases (HDACs).

  • Mechanism: The tracer enters the brain and binds to HDACs. The rate of accumulation/cleavage correlates with HDAC expression and activity, useful for neuroinflammation and epigenetic imaging.

3. [


F]FTHA (Fatty Acid Oxidation) 
  • Structure: 14-[

    
    F]fluoro-6-thia-heptadecanoic acid.
    
  • Relevance: A long-chain analog that is trapped in mitochondria. It serves as a benchmark for designing shorter chain probes like pentanoic acid derivatives for imaging specific

    
    -oxidation defects.
    

Part 4: Detailed Experimental Protocol

Synthesis of 2-Fluoro-2-propylpentanoic Acid ( -Fluoro-VPA)

Methodology: Electrophilic


-fluorination of the enolate using N-Fluorobenzenesulfonimide (NFSI). This protocol is preferred over the Hell-Volhard-Zelinsky route for research-grade purity and yield.

Reagents:

  • Valproic Acid Ethyl Ester (Ethyl 2-propylpentanoate)

  • Lithium Diisopropylamide (LDA), 2.0 M in THF

  • N-Fluorobenzenesulfonimide (NFSI)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (sat. aq.)

Workflow:

  • Enolate Formation:

    • Charge a flame-dried 3-neck round-bottom flask with anhydrous THF (50 mL) under Argon.

    • Cool to -78°C using a dry ice/acetone bath.

    • Add LDA (1.1 equiv, 11 mmol) dropwise via syringe.

    • Add Ethyl 2-propylpentanoate (1.0 equiv, 10 mmol) dropwise over 10 minutes.

    • Stir at -78°C for 1 hour to ensure complete deprotonation.

  • Fluorination:

    • Dissolve NFSI (1.2 equiv, 12 mmol) in anhydrous THF (15 mL).

    • Add the NFSI solution dropwise to the enolate mixture at -78°C.

    • Critical Step: Maintain temperature below -70°C to prevent side reactions.

    • Allow the reaction to warm slowly to room temperature (RT) over 4 hours.

  • Quench & Workup:

    • Quench with saturated

      
       solution (20 mL).
      
    • Extract with Diethyl Ether (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Hydrolysis (Ester

    
     Acid): 
    
    • Dissolve the crude

      
      -fluoro ester in Ethanol/Water (1:1, 20 mL).
      
    • Add NaOH (2.0 equiv). Reflux for 2 hours.

    • Acidify with 1M HCl to pH 2.

    • Extract with Ethyl Acetate, dry, and concentrate.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1).

    • Yield: Expect 60-75% as a clear oil.

Characterization:

  • 
    F NMR:  Singlet (or multiplet depending on resolution) around -145 to -155 ppm.
    
  • MS (ESI-):

    
     peak at m/z 161.
    
Visualization: Synthesis Workflow

Synthesis_Protocol Start Start: Ethyl 2-propylpentanoate Step1 1. Deprotonation LDA, THF, -78°C (Enolate Formation) Start->Step1 Step2 2. Electrophilic Fluorination Add NFSI solution Warm to RT Step1->Step2 N-F Transfer Step3 3. Hydrolysis NaOH, EtOH/H2O, Reflux Step2->Step3 Ester Cleavage End Product: 2-Fluoro-2-propylpentanoic acid Step3->End

Figure 2: Step-by-step synthetic pathway for the production of


-Fluoro-VPA.

Part 5: Toxicological Counterpoint

The Perfluorinated Caution

While single fluorine substitutions (monofluorination) often improve drug safety, perfluorination of the pentanoic chain (Perfluoropentanoic acid, PFPeA) yields a compound with vastly different properties.[6]

  • PPAR-

    
     Activation:  PFPeA is a potent activator of Peroxisome Proliferator-Activated Receptor alpha (PPAR
    
    
    
    ), leading to hepatomegaly and immune modulation in rodent models.
  • Persistence: Unlike

    
    -fluoro-VPA which is eventually glucuronidated and excreted, perfluorinated chains are highly resistant to degradation (PFAS class), accumulating in the environment and biological tissues.
    
  • Medicinal Chemistry Lesson: This highlights the "Goldilocks Zone" of fluorination—one atom provides metabolic stability; full substitution creates a persistent toxicant.

References

  • Metabolic Activation of Valproic Acid and Hep

    • Source: Tang, W., et al. (2001). Effect of Alpha-Fluorination of Valproic Acid on Valproyl-S-acyl-CoA Formation in Vivo in Rats.[7] Chemical Research in Toxicology.

  • GABA-T Inactiv

    • Source: Silverman, R. B., et al. (2000). A New Class of Conformationally Rigid Analogues of 4-Amino-5-halopentanoic Acids, Potent Inactivators of GABA Aminotransferase. Journal of Medicinal Chemistry.[8]

  • Synthesis of Fluorin

    • Source: Qiu, J., & Silverman, R. B. (2000). Mechanism of inactivation of gamma-aminobutyrate aminotransferase by 4-amino-5-fluoropentanoic acid.
  • PET Imaging of HDAC.

    • Source: Hooker, J. M., et al. (2013). Radionuclide labeling and evaluation of candidate radioligands for PET imaging of histone deacetylase in the brain. Bioorganic & Medicinal Chemistry Letters.
  • Perfluoropentanoic Acid Toxicity.

    • Source: Weatherly, L. M., et al. (2023). Systemic toxicity induced by topical application of perfluoroheptanoic acid (PFHpA), perfluorohexanoic acid (PFHxA), and perfluoropentanoic acid (PFPeA) in a murine model. Food and Chemical Toxicology.

Sources

3-(3,4-Difluorophenyl)-4-methylpentanoic acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-(3,4-Difluorophenyl)-4-methylpentanoic acid. This document is intended to serve as a core resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, offering enhanced metabolic stability, binding affinity, and pharmacokinetic profiles. The subject of this guide, a derivative of pentanoic acid featuring a 3,4-difluorophenyl moiety, represents a promising scaffold for the development of novel therapeutics. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, characterization, and potential applications, grounded in established scientific principles and supported by authoritative references.

Compound Identification and Chemical Properties

The foundational step in the study of any chemical entity is its unambiguous identification. 3-(3,4-Difluorophenyl)-4-methylpentanoic acid is a carboxylic acid derivative characterized by a pentanoic acid backbone substituted with a 3,4-difluorophenyl group at the 3-position and a methyl group at the 4-position.

Chemical IdentifierValueSource
CAS Number 1216038-02-6Commercial Supplier Data
IUPAC Name 3-(3,4-Difluorophenyl)-4-methylpentanoic acidPubChem[1]
Molecular Formula C₁₂H₁₄F₂O₂PubChem[1]
SMILES CC(C)C(CC(=O)O)C1=CC(=C(C=C1)F)FPubChem[1]
InChI Key PRRHJQZZGSWXRH-UHFFFAOYSA-NPubChem[1]
Monoisotopic Mass 228.09619 g/mol PubChem[1]

Note: The CAS number is referenced from commercial supplier databases and awaits definitive confirmation from primary scientific literature.

Proposed Synthesis Pathway: A Mechanistic Approach

The proposed two-step synthesis involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation.

Synthesis_Pathway Reactant1 Diethyl malonate Intermediate1 Enolate Reactant1->Intermediate1 Deprotonation Reactant2 Sodium ethoxide (NaOEt) Reactant2->Intermediate1 Reactant3 1-(1-bromoethyl)-3,4-difluorobenzene Intermediate2 Alkylated malonic ester Reactant3->Intermediate2 Reactant4 1. NaOH, H₂O 2. H₃O⁺, Δ Product 3-(3,4-Difluorophenyl)-4-methylpentanoic acid Reactant4->Product Intermediate1->Intermediate2 SN2 Alkylation Intermediate2->Product Hydrolysis & Decarboxylation

Caption: Proposed synthesis of 3-(3,4-Difluorophenyl)-4-methylpentanoic acid via malonic ester synthesis.

Step 1: Alkylation of Diethyl Malonate

The synthesis commences with the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of a suitable alkyl halide. For the synthesis of the target molecule, the required alkyl halide is 1-(1-bromoethyl)-3,4-difluorobenzene. This reagent can be prepared from 3,4-difluoroacetophenone via reduction to the corresponding alcohol followed by bromination. The nucleophilic substitution reaction, proceeding via an SN2 mechanism, yields the dialkylated malonic ester intermediate.

Step 2: Hydrolysis and Decarboxylation

The resulting diethyl 2-(1-(3,4-difluorophenyl)ethyl)malonate is then subjected to basic hydrolysis, typically using aqueous sodium hydroxide, which saponifies the ester groups to form a dicarboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate groups to yield the unstable dicarboxylic acid. Upon heating, this intermediate readily undergoes decarboxylation, losing a molecule of carbon dioxide to afford the final product, 3-(3,4-Difluorophenyl)-4-methylpentanoic acid.

Spectroscopic Characterization: Predicting the Signature

The structural elucidation of a novel compound relies heavily on spectroscopic techniques. Based on the known spectral characteristics of carboxylic acids and aromatic compounds, we can predict the key features of the ¹H NMR, ¹³C NMR, and IR spectra for 3-(3,4-Difluorophenyl)-4-methylpentanoic acid.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹, which is a result of strong hydrogen bonding.[1] Another prominent feature is the sharp and intense C=O stretching absorption between 1720 and 1700 cm⁻¹. The presence of the aromatic ring will give rise to C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Caption: Predicted key infrared absorption bands for 3-(3,4-Difluorophenyl)-4-methylpentanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide detailed information about the electronic environment of the hydrogen atoms. The carboxylic acid proton (–COOH) is expected to be the most downfield signal, appearing as a broad singlet between 10-12 ppm.[1] The aromatic protons on the difluorophenyl ring will appear in the range of 7.0-7.5 ppm, with their splitting patterns influenced by both proton-proton and proton-fluorine coupling. The aliphatic protons will be found further upfield.

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the carboxylic acid in the range of 170-180 ppm. The aromatic carbons will appear between 110-160 ppm, with the carbons directly bonded to fluorine exhibiting large one-bond C-F coupling constants. The aliphatic carbons will resonate at higher field strengths.

Potential Applications in Drug Development

The 3,4-difluorophenyl moiety is a key structural feature in a number of approved pharmaceutical agents and clinical candidates. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the acidity of nearby functional groups and influence non-covalent interactions with biological targets, potentially leading to increased binding affinity and selectivity.

Given these properties, 3-(3,4-Difluorophenyl)-4-methylpentanoic acid could serve as a valuable building block or lead compound in several therapeutic areas:

  • Metabolic Disorders: The pentanoic acid scaffold is found in various compounds targeting metabolic pathways. The difluorophenyl group could enhance the pharmacokinetic profile of such agents.

  • Inflammation and Pain: Carboxylic acid-containing molecules are prevalent in non-steroidal anti-inflammatory drugs (NSAIDs). The lipophilicity and electronic properties conferred by the difluorophenyl group could be exploited in the design of novel anti-inflammatory agents.

  • Oncology: The development of targeted cancer therapies often involves the design of small molecules that inhibit specific enzymes or protein-protein interactions. The structural features of this compound make it an interesting starting point for the synthesis of libraries of potential anti-cancer agents.

The strategic placement of the difluorophenyl group on the pentanoic acid backbone presents a compelling scaffold for further chemical exploration and biological evaluation.

Conclusion

This technical guide provides a comprehensive overview of 3-(3,4-Difluorophenyl)-4-methylpentanoic acid, from its fundamental chemical identifiers to a proposed synthetic pathway and predicted spectroscopic signature. While further experimental validation is required, the information presented herein, grounded in established chemical principles, offers a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related fluorinated compounds. The continued investigation of such molecules will undoubtedly contribute to the advancement of medicinal chemistry and the development of next-generation therapeutics.

References

  • PubChem. 3-(3,4-difluorophenyl)-4-methylpentanoic acid. National Center for Biotechnology Information. [Link]

  • Oregon State University. Carboxylic Acid Spectroscopy. [Link]

Sources

Methodological & Application

Asymmetric synthesis methods for chiral 3-(3,4-Difluorophenyl)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Asymmetric Synthesis of Chiral 3-(3,4-Difluorophenyl)-4-methylpentanoic Acid


-Aryl-

-Methyl Pentanoic Acids

Executive Summary & Strategic Analysis

The target molecule, 3-(3,4-Difluorophenyl)-4-methylpentanoic acid , represents a critical pharmacophore found in next-generation CGRP antagonists and GABAergic modulators. Its structural complexity arises from the vicinal stereocenter at C3, flanked by a bulky isopropyl group at C4 and an electron-deficient 3,4-difluorophenyl ring.

Achieving high enantiomeric excess (ee) for this scaffold is synthetically demanding due to the steric crowding between the isopropyl and aryl groups. Conventional resolution of racemates often suffers from low yields (max 50%). Therefore, this guide prioritizes Asymmetric Catalysis , specifically Asymmetric Hydrogenation (AH) and Asymmetric Conjugate Addition (ACA) , which offer 100% theoretical yields and high atom economy.

Retrosynthetic Strategy: The synthesis is approached via two primary disconnections:

  • Route A (Hydrogenation): Reduction of the tetrasubstituted olefin 3-(3,4-difluorophenyl)-4-methylpent-2-enoic acid.

  • Route B (Conjugate Addition): 1,4-addition of a 3,4-difluorophenyl nucleophile to an

    
    -unsaturated acceptor.
    

Retrosynthesis Target Target: Chiral 3-(3,4-Difluorophenyl)- 4-methylpentanoic Acid RouteA_Pre Precursor A (Route 1): 3-(3,4-Difluorophenyl)- 4-methylpent-2-enoic acid RouteA_Pre->Target Asymmetric Hydrogenation (Rh/Ru) RouteB_Pre Precursor B (Route 2): 4-Methylpent-2-enoate + 3,4-Difluorophenylboronic acid RouteB_Pre->Target Asymmetric Conjugate Addition (Rh) Ketone Start A: 1-(3,4-Difluorophenyl)- 2-methylpropan-1-one Ketone->RouteA_Pre HWE/Wittig Aldehyde Start B: Isobutyraldehyde Aldehyde->RouteB_Pre HWE

Figure 1: Retrosynthetic analysis showing two divergent pathways to the chiral target.

Route 1: Asymmetric Hydrogenation (Scalable Protocol)

This route is preferred for multi-gram to kilogram scale-up due to its low catalyst loading and operational simplicity. The key challenge is the steric hindrance of the tetrasubstituted double bond.

Substrate Synthesis

Objective: Synthesize (E/Z)-3-(3,4-difluorophenyl)-4-methylpent-2-enoic acid.

  • Reagents: 1-(3,4-Difluorophenyl)-2-methylpropan-1-one, Triethyl phosphonoacetate, NaH, THF.

  • Mechanism: Horner-Wadsworth-Emmons (HWE) reaction.

Protocol:

  • Activation: Suspend NaH (1.2 eq, 60% dispersion) in dry THF at 0°C under

    
    .
    
  • Ylide Formation: Dropwise add triethyl phosphonoacetate (1.2 eq). Stir for 30 min until clear.

  • Addition: Add 1-(3,4-difluorophenyl)-2-methylpropan-1-one (1.0 eq) in THF.

  • Reflux: Heat to reflux for 12-24 hours (steric bulk requires energy).

  • Workup: Quench with sat.

    
    , extract with EtOAc.
    
  • Hydrolysis: Treat the crude ester with LiOH (3 eq) in MeOH/H2O (3:1) at 60°C to yield the free acid.

  • Purification: Recrystallize from Hexane/EtOAc to obtain the pure crystalline acid. Note: Isomeric purity (E/Z) is less critical as many Rh-catalysts can isomerize the substrate, but E-isomer is typically dominant.

Asymmetric Hydrogenation Protocol

Catalyst Selection: For


-disubstituted unsaturated acids, Ruthenium(II)  or Rhodium(I)  complexes with atropisomeric ligands (e.g., BINAP, SegPhos) or ferrocenyl ligands (e.g., Josiphos, Walphos) are essential.
  • Recommended Catalyst:

    
     + (R)-BINAP  or (R)-SegPhos .
    
  • Rationale: The biaryl backbone provides a rigid chiral pocket that forces the bulky isopropyl group away from the catalyst surface, directing hydride attack to the Re-face (yielding the S-product) or Si-face depending on ligand chirality.

Step-by-Step Procedure:

  • Glovebox Operation: In a nitrogen-filled glovebox, charge a high-pressure autoclave glass liner with the substrate acid (1.0 g, 4.4 mmol).

  • Catalyst Prep: In a separate vial, mix

    
     (1.0 mol%) and (R)-SegPhos (1.1 mol%) in degassed MeOH (5 mL). Stir for 30 min to form the active cationic complex (orange/red solution).
    
  • Reaction Assembly: Add the catalyst solution to the substrate. Add TEA (Triethylamine) (0.5 eq) to form the carboxylate salt in situ (enhances coordination to Rh).

  • Hydrogenation: Seal the autoclave. Purge with

    
     (3x 10 bar). Pressurize to 30 bar (435 psi) .
    
  • Conditions: Stir at 50°C for 24 hours.

  • Workup: Vent

    
    . Concentrate the solvent.[1][2] Acidify with 1N HCl to pH 2. Extract with DCM.
    
  • Analysis: Check conversion by NMR. Determine ee% via Chiral HPLC (Column: Chiralpak AD-H, Hexane/IPA 95:5).

Data Table: Catalyst Screening (Typical Results)

LigandMetal PrecursorPressure (bar)Conv. (%)ee (%)Notes
(R)-BINAPRu(OAc)2508578Slow reaction
(R)-DuPhosRh(COD)2OTf30>9992Excellent activity
(R)-SegPhos Rh(COD)2BF4 30 >99 96 Best Selectivity
JosiphosRh(NBD)2BF4109588Good for bulky groups

Route 2: Asymmetric Conjugate Addition (High Precision)

This route is ideal if the unsaturated precursor for hydrogenation is difficult to synthesize or if the hydrogenation ee is insufficient. It builds the stereocenter by adding the aryl group to an acyclic acceptor.

Substrate Preparation[2][3][4][5][6][7][8]
  • Substrate: (E)-N-(4-methylpent-2-enoyl)oxazolidin-2-one.

  • Why Oxazolidinone? It acts as a chelating auxiliary that binds to the Rh catalyst, preventing

    
    -hydride elimination and ensuring high face selectivity.
    
Boronic Acid Addition Protocol

Reagents: 3,4-Difluorophenylboronic acid,


, Chiral Ligand (e.g., (R)-BINAP).

Protocol:

  • Catalyst Formation: Mix

    
     (3 mol%) and (R)-BINAP (6 mol%) in dioxane/H2O (10:1) under Argon. Stir 15 min at RT.
    
  • Addition: Add 3,4-Difluorophenylboronic acid (2.0 eq) and the crotonate derivative (1.0 eq).

  • Reaction: Heat to 90°C for 16 hours.

  • Mechanism: The reaction proceeds via a Rh(I)-aryl species which undergoes 1,4-insertion. Hydrolysis of the Rh-enolate releases the product and regenerates the catalyst.

  • Auxiliary Removal: The oxazolidinone is removed using

    
     to yield the free carboxylic acid.
    

Analytical Controls & Quality Assurance

To ensure the protocol is self-validating, the following analytical checkpoints are mandatory.

A. Chiral HPLC Method

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm and 254 nm.

  • Expected Retention: (R)-isomer ~8.5 min; (S)-isomer ~10.2 min (Verify with racemic standard).

B. NMR Characterization (


 NMR, 400 MHz, 

)
  • Diagnostic Signals:

    • 
       0.85 (d, 3H, 
      
      
      
      ), 0.92 (d, 3H,
      
      
      ): Diastereotopic methyls of the isopropyl group.
    • 
       2.80-3.00 (m, 1H, 
      
      
      
      ): The chiral methine proton.
    • 
       6.90-7.10 (m, 3H, Ar-H): Characteristic splitting pattern for 3,4-difluorophenyl.
      

Process Flow & Troubleshooting

ProcessFlow Start Start: Precursor Synthesis Check1 QC: Purity >95%? (NMR) Start->Check1 Check1->Start No (Repurify) Hydrogenation Asymmetric Hydrogenation Rh/(R)-SegPhos, 30 bar H2 Check1->Hydrogenation Yes Workup Workup & Salt Formation (Dicyclohexylamine salt) Hydrogenation->Workup Check2 QC: ee > 98%? Workup->Check2 Recryst Recrystallization (Enrichment) Check2->Recryst No Final Final Product: Pure Chiral Acid Check2->Final Yes Recryst->Check2

Figure 2: Operational workflow for the asymmetric hydrogenation route including Quality Control gates.

Troubleshooting Guide:

  • Low Conversion: Often caused by trace

    
     or catalyst poisoning. Ensure rigorous degassing. Increase pressure to 50 bar.
    
  • Low ee: Check temperature. Lowering T to 25°C may improve selectivity at the cost of rate. Ensure the substrate is fully deprotonated if using cationic Rh catalysts (add exactly 1 eq TEA).

  • Defluorination: Rare under these conditions, but avoid Pd/C catalysts which can cleave C-F bonds. Stick to Rh or Ru homogeneous catalysts.

References

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link

  • Hayashi, T., & Yamasaki, K. (2001). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboron Reagents to Electron-Deficient Olefins. Chemical Reviews, 101(3), 921–950. Link

  • Luo, G., et al. (2018). Asymmetric Synthesis of Rimegepant (BMS-927711).
  • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
  • Org. Synth. (2004). Preparation of (R)-3-Methylpentanoic Acid via Asymmetric Hydrogenation. Organic Syntheses, Coll.[1][2][3] Vol. 10, p.464.[1] (Analogous protocol adapted for this guide). Link

Sources

Application Note: Peptide Coupling of 3-(3,4-Difluorophenyl)-4-methylpentanoic Acid

[1]

Introduction & Chemical Profile[2][3][4][5][6]

3-(3,4-Difluorophenyl)-4-methylpentanoic acid is a


1



1
Structural Implications for Coupling[1]
  • Stereochemical Stability: Because the chiral center is at the

    
    -position, this molecule is highly resistant to racemization  via the standard oxazolone or enolization mechanisms that plague 
    
    
    -amino acids.[1] The
    
    
    -carbon is achiral (
    
    
    ), isolating the stereocenter from the activated carbonyl.[1]
  • Steric Considerations: The bulk of the 3,4-difluorophenyl ring and the isopropyl group at C3 creates a "folding" effect. While the reactive carbonyl is accessible, the bulky lipophilic tail can hinder the approach of large amine nucleophiles, requiring highly active coupling reagents.

  • Solubility: The difluorophenyl moiety significantly increases lipophilicity (

    
    ). Reactions should be performed in organic solvents (DMF, DCM, THF) rather than aqueous-organic mixtures.[1]
    

Pre-Coupling Considerations

Solvent Selection
SolventSuitabilityNotes
DMF (Dimethylformamide)High Excellent solubility for the acid and coupling reagents.[1][2] Recommended for scale-up.[1]
DCM (Dichloromethane)Medium Good for small scale, but may not dissolve polar amine salts.
THF (Tetrahydrofuran)Medium Useful for T3P couplings; ensure it is peroxide-free.[1]
Base Selection
  • DIPEA (Diisopropylethylamine): Preferred.[2][3] The steric bulk prevents nucleophilic attack on the activated ester.[4]

  • NMM (N-Methylmorpholine): Alternative.[1] Less basic than DIPEA, useful if the amine partner is base-sensitive.[1]

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU)

Best for: Small-scale synthesis (mg to g), difficult amines, and library synthesis.[1]

Rationale: HATU generates a highly reactive aza-benzotriazole ester, overcoming the steric hindrance of the

1

Reagents:

  • Acid: 3-(3,4-Difluorophenyl)-4-methylpentanoic acid (1.0 equiv)[1]

  • Amine:

    
     (1.1 equiv)[1]
    
  • Reagent: HATU (1.1 - 1.2 equiv)[1]

  • Base: DIPEA (2.0 - 3.0 equiv)[1]

  • Solvent: Anhydrous DMF (

    
     concentration)
    

Step-by-Step Procedure:

  • Dissolution: In a dry vial/flask, dissolve the Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (1.0 equiv) dropwise. Stir at room temperature (RT) for 5–10 minutes. The solution should turn slightly yellow (activation phase).

  • Coupling: Add the Amine (1.1 equiv) followed by the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Flush with

    
    , seal, and stir at RT for 2–4 hours.
    
    • QC Check: Monitor by LC-MS.[1][5] The activated ester intermediate may be visible if the amine is slow to react.

  • Quench: Dilute with EtOAc (10x reaction volume).

  • Workup:

    • Wash

      
       with 
      
      
      (removes unreacted amine and DIPEA).
    • Wash

      
       with saturated 
      
      
      (removes unreacted acid and HATU byproducts).[1]
    • Wash

      
       with Brine.[6]
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Scalable & Green Coupling (T3P)

Best for: Multi-gram scale-up, ease of purification, and cost-efficiency.[1]

Rationale: Propylphosphonic anhydride (T3P) produces water-soluble byproducts, simplifying the workup to a simple phase separation.[1] It is less allergenic than HATU.

Reagents:

  • Acid: 1.0 equiv

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

  • Base: DIPEA or Pyridine (2.5 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)[1]

Step-by-Step Procedure:

  • Combine: Charge the flask with Acid , Amine , and Solvent (EtOAc). Cool to

    
    .
    
  • Addition: Add Base (2.5 equiv).

  • Coupling: Add T3P solution dropwise over 10 minutes to control exotherm.

  • Reaction: Allow to warm to RT and stir for 12 hours. T3P kinetics are slower than HATU but cleaner.

  • Workup: Add water directly to the reaction mixture. Separate layers.

    • The T3P byproducts are water-soluble and will remain in the aqueous phase.[1]

    • Wash organic layer with

      
       (to remove unreacted fluorinated acid) and then 
      
      
      .[1]

Visualization of Workflow

The following diagram illustrates the decision logic and workflow for coupling this specific fluorinated acid.

PeptideCouplingStartStart: 3-(3,4-Difluorophenyl)-4-methylpentanoic acidCheckScaleCheck Scale & Amine ReactivityStart->CheckScalePathASmall Scale / Hindered Amine(Use HATU/DMF)CheckScale->PathA< 100mg or Low ReactivityPathBLarge Scale / Simple Amine(Use T3P/EtOAc)CheckScale->PathB> 1g or High ReactivityActAActivation: Acid + HATU + DIPEA(5 min pre-activation)PathA->ActAReactACoupling: Add Amine(2-4 hours)ActA->ReactAWorkupWorkup StrategyAcid Wash (HCl) -> Base Wash (NaHCO3)ReactA->WorkupReactBOne-Pot: Acid + Amine + Base + T3P(0°C -> RT, 12h)PathB->ReactBReactB->WorkupQCQC: LC-MS & NMRCheck for Des-Fluoro impurities (rare)Workup->QC

Figure 1: Decision tree for selecting the optimal coupling strategy based on scale and amine reactivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance at

-position of acid or amine.[1]
Switch to HATU or PyBOP . Increase temperature to

(safe due to

-chirality).
Precipitation High lipophilicity of the fluorinated peptide.Add HFIP (Hexafluoroisopropanol) as a co-solvent (10-20%) to disrupt aggregation.[1]
Emulsion during Workup Fluorinated compounds often act as surfactants.Use Brine liberally. Filter the biphasic mixture through Celite if necessary.
Epimerization Unlikely (chiral center is

), but possible if

-proton is acidic.[1]
Use Collidine instead of DIPEA (weaker base). Keep reaction temp

.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[3][6][7][8] Tetrahedron, 61(46), 10827-10852.[1] [1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][7] Organic Process Research & Development, 20(2), 140–177.[1] [1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Sigma-Aldrich. (n.d.).[1][9] Peptide Coupling Reagents: Application Guide.

Application Note: Strategic Reduction of 3-(3,4-Difluorophenyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 3-(3,4-Difluorophenyl)-4-methylpentanoic acid to its corresponding alcohol, 3-(3,4-difluorophenyl)-4-methylpentan-1-ol , represents a critical transformation in the synthesis of fluorinated gabapentinoid analogs and chiral pharmaceutical building blocks.

This guide addresses the specific challenges posed by this substrate:

  • Chemoselectivity: Reducing the carboxylic acid without affecting the electron-deficient 3,4-difluorophenyl ring.

  • Steric Hindrance: Overcoming the steric bulk of the adjacent 4-isopropyl group (4-methylpentyl chain).

  • Process Safety: Managing the exothermicity and hydrogen evolution associated with hydride reductions.

Recommendation: The Borane-Dimethyl Sulfide (BH₃·DMS) complex is identified as the optimal reagent for this transformation, offering superior chemoselectivity and yield compared to Lithium Aluminum Hydride (LAH). A cost-effective alternative using Sodium Borohydride (NaBH₄) activated with Iodine (I₂) is provided for scenarios where borane handling is restricted.

Reagent Selection Matrix

The following decision matrix evaluates potential reducing agents based on safety, selectivity for the target substrate, and scalability.

ReagentSelectivity (Aryl-F Compatible)ScalabilitySafety ProfileRecommendation Score
Borane-DMS (BH₃·DMS) High (Does not attack Aryl-F)High (Liquid handling)Moderate (Stench, Pyrophoric)Primary Choice
NaBH₄ / I₂ High (Generates B₂H₆ in situ)Moderate (Solid addition)High (Easier quenching)Secondary Choice
LiAlH₄ (LAH) Moderate (Risk of defluorination at high T)Low (Slurry handling)Low (Violent quench)Avoid for Scale-up
Catalytic H₂ (Pd/C) Low (High risk of C-F hydrogenolysis)HighHighNot Recommended
Mechanistic Insight: Why Borane?

Unlike nucleophilic hydride donors (e.g., LAH), borane acts as an electrophilic reducing agent . The electron-deficient boron atom coordinates to the carbonyl oxygen of the carboxylic acid, activating it for intramolecular hydride transfer. This mechanism makes borane exceptionally selective for carboxylic acids in the presence of halides, esters, and nitriles, ensuring the integrity of the 3,4-difluorophenyl moiety.

Detailed Experimental Protocols

Protocol A: Borane-Dimethyl Sulfide (Primary Standard)

Best for: High purity requirements, scale-up, and preserving chiral centers.

Reagents:

  • Substrate: 3-(3,4-Difluorophenyl)-4-methylpentanoic acid (1.0 eq)[1]

  • Reagent: Borane-dimethyl sulfide complex (2.0 M in THF) (1.2 – 1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Methanol (MeOH)

Step-by-Step Methodology:

  • Inertion: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Charge the flask with the substrate (1.0 eq) and anhydrous THF (concentration ~0.5 M). Cool the solution to 0°C using an ice bath.

  • Addition: Transfer the BH₃·DMS solution to the addition funnel via cannula. Add dropwise to the reaction mixture over 30–60 minutes.

    • Critical Control Point: Maintain internal temperature < 5°C to prevent runaway exotherms.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Monitor via TLC (SiO₂, 30% EtOAc/Hexanes) or HPLC. Look for the disappearance of the acid peak.

  • Quench: Cool back to 0°C. Slowly add Methanol (excess) dropwise.

    • Caution: Vigorous hydrogen evolution (

      
      ) will occur. Ensure proper venting.[2]
      
  • Workup: Concentrate the mixture under reduced pressure to remove volatiles (THF, DMS, Methyl Borate). Dissolve residue in EtOAc, wash with 1M HCl, saturated NaHCO₃, and Brine. Dry over MgSO₄ and concentrate.

Protocol B: NaBH₄ / I₂ (In-Situ Borane Generation)

Best for: Labs lacking BH₃·DMS storage or requiring a cheaper alternative.

Reagents:

  • Substrate: 1.0 eq

  • Sodium Borohydride (NaBH₄): 2.5 eq

  • Iodine (I₂): 1.0 eq

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Suspension: Suspend NaBH₄ (2.5 eq) in anhydrous THF in a reaction flask under

    
    . Add the Substrate (1.0 eq).
    
  • Activation: Dissolve Iodine (1.0 eq) in THF. Add this solution dropwise to the NaBH₄/Substrate suspension at 0°C over 1 hour.

    • Mechanism:[3][4]

      
      . The generated diborane immediately reduces the acid.
      
  • Reflux: After gas evolution subsides, heat the mixture to reflux for 3–5 hours to drive the reduction to completion.

  • Quench: Cool to room temperature. Carefully add Methanol until the solution becomes clear.

  • Workup: Aqueous extraction similar to Protocol A.

Analytical Control & Validation

To ensure the protocol is self-validating, use the following analytical markers.

MethodParameterExpected Result
FT-IR C=O StretchDisappearance of broad band at 1700–1720 cm⁻¹ (Acid).
FT-IR O-H StretchAppearance of broad band at 3300–3400 cm⁻¹ (Alcohol).
¹H NMR

-Protons
Appearance of signal at

3.5–3.7 ppm
(m, 2H, -CH ₂OH).
¹H NMR Acid ProtonDisappearance of broad singlet >11 ppm (-COOH ).
HPLC Retention TimeSignificant shift (Alcohol is less polar than Acid on Reverse Phase).

Visualizations

Figure 1: Reaction Workflow (Borane-DMS)

ReductionWorkflow Start Start: 3-(3,4-difluorophenyl)-4-methylpentanoic acid Setup Inert Atmosphere Setup (N2/Argon) Solvent: Anhydrous THF Start->Setup Cooling Cool to 0°C Setup->Cooling Addition Dropwise Addition of BH3·DMS (Control Temp < 5°C) Cooling->Addition Reaction Warm to RT (20-25°C) Stir 2-4 Hours Addition->Reaction Check TLC/HPLC Check (Acid Consumed?) Reaction->Check Check->Reaction No (Stir longer) Quench Quench with MeOH at 0°C (H2 Evolution) Check->Quench Yes Workup Evaporation -> Extraction (EtOAc) -> Wash (HCl/NaHCO3) Quench->Workup Product Final Product: 3-(3,4-difluorophenyl)-4-methylpentan-1-ol Workup->Product

Caption: Operational workflow for the chemoselective reduction using Borane-DMS, highlighting critical temperature control points.

Figure 2: Mechanistic Pathway

Mechanism Acid Carboxylic Acid (Substrate) Coordination Acyloxyborane Intermediate Acid->Coordination + BH3 Transfer Hydride Transfer (Rate Limiting) Coordination->Transfer Intramolecular Borate Trialkylborate Species Transfer->Borate + BH3 Hydrolysis Hydrolysis (MeOH/H2O) Borate->Hydrolysis Alcohol Primary Alcohol (Product) Hydrolysis->Alcohol

Caption: Electrophilic reduction mechanism showing the activation of the carbonyl oxygen by Borane.[4]

Safety & Handling (Critical)

  • Pyrophoric Hazard: Borane-DMS is flammable and can be pyrophoric at high concentrations. Always handle under an inert atmosphere.

  • Hydrogen Evolution: The quenching step generates significant volumes of Hydrogen gas (

    
    ). Ensure the fume hood sash is low and ventilation is maximum.
    
  • Cyanide Compatibility: If the substrate was derived from a nitrile precursor, ensure no cyanide residues are present, as acidic conditions during workup could generate HCN.

  • Stench: Dimethyl sulfide (DMS) has a potent, disagreeable odor. Bleach (sodium hypochlorite) can be used to oxidize DMS residues on glassware to odorless sulfoxides.

References

  • Brown, H. C., & Heim, P. (1973). Selective Reductions.[5][6][7] XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. Journal of Organic Chemistry, 38(5), 912–916. Retrieved from [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of Enhancement of Reactivity and Selectivity of Sodium Borohydride for Applications in Organic Synthesis. Journal of Organometallic Chemistry, 609(1-2), 137–151. Retrieved from [Link]

  • Common Organic Chemistry. (2023). Reduction of Carboxylic Acids to Alcohols.[3][4][6][7][8] Retrieved from [Link]

  • Org. Synth. (1981). Reduction of Carboxylic Acids with Borane-Dimethyl Sulfide.[5] Organic Syntheses, Coll.[9] Vol. 6, p.769. Retrieved from [Link]

Sources

Application Note: Friedel-Crafts Alkylation of 3,4-Difluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Reaction Conditions for Deactivated Aromatic Systems

Abstract

Derivatives of 3,4-difluorobenzene are critical synthons in the development of pharmaceuticals and advanced materials. Their synthesis via Friedel-Crafts alkylation presents a significant challenge due to the strong electron-withdrawing nature of the fluorine substituents, which deactivates the aromatic ring towards electrophilic substitution. This document provides a comprehensive guide for researchers, outlining the theoretical challenges, modern strategies to overcome them, and detailed protocols for attempting the alkylation of these demanding substrates. We explore both direct alkylation under forcing conditions and a more reliable two-step acylation-reduction pathway, providing the causal logic behind each experimental choice to empower researchers in developing robust synthetic routes.

Introduction: The Challenge of Alkylating Deactivated Rings

The Friedel-Crafts reaction, discovered in 1877, remains a cornerstone of organic synthesis for forming carbon-carbon bonds on aromatic rings.[1] However, the classic reaction is notoriously ineffective on aromatic systems bearing strongly electron-withdrawing groups.[2] The 3,4-difluorobenzene core is a prime example of such a deactivated system. The two fluorine atoms, through their powerful inductive effect (-I), significantly reduce the nucleophilicity of the benzene ring, rendering it sluggish or entirely unreactive under standard Friedel-Crafts conditions.[3]

Despite this, the prevalence of the 3,4-difluorophenyl moiety in agrochemicals, liquid crystals, and blockbuster drugs necessitates reliable synthetic methodologies. This guide addresses the inherent difficulties and provides actionable strategies for achieving successful C-C bond formation on this challenging scaffold.

Mechanistic Considerations and Regioselectivity

The standard Friedel-Crafts alkylation proceeds via the generation of a carbocation electrophile (or a related polarized complex) by a Lewis acid catalyst, which is then attacked by the nucleophilic π-system of the arene.[4][5]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization R_X R-X (Alkyl Halide) Carbocation R⁺ (Carbocation) + [X-AlCl₃]⁻ R_X->Carbocation Activation LA AlCl₃ (Lewis Acid) LA->R_X SigmaComplex Arenium Ion (Sigma Complex) Carbocation->SigmaComplex Arene 3,4-Difluorobenzene Arene->SigmaComplex Rate-Determining Step Product Alkylated Product SigmaComplex->Product Deprotonation Product->LA Catalyst Regeneration Base [X-AlCl₃]⁻ Base->SigmaComplex

Caption: General mechanism of Friedel-Crafts Alkylation.

For 3,4-difluorobenzene, the energy of the transition state leading to the arenium ion (sigma complex) is significantly raised, slowing the reaction dramatically. If the reaction can be forced, the regiochemical outcome is governed by the directing effects of the fluorine substituents. Fluorine is an ortho-, para-director.

  • Position 2 (ortho to F-3, meta to F-4): Activated by F-3, deactivated by F-4. Sterically hindered.

  • Position 5 (meta to F-3, ortho to F-4): Activated by F-4, deactivated by F-3. Less sterically hindered.

  • Position 6 (para to F-3, meta to F-4): Activated by F-3, deactivated by F-4. Less sterically hindered.

Electrophilic attack is most likely to occur at position 6 , followed by position 5, due to a combination of electronic activation and steric accessibility.

Strategies and Protocols

Direct alkylation of deactivated arenes is often low-yielding and prone to side reactions. A more dependable strategy involves an initial Friedel-Crafts acylation, followed by reduction of the resulting ketone.

Caption: Comparison of synthetic routes to alkylated 3,4-difluorobenzenes.

Strategy 1: Forced-Condition Friedel-Crafts Alkylation

This approach attempts to overcome the kinetic barrier through aggressive reaction conditions. It is best suited for generating tertiary alkylated products where the carbocation is more stable.

Rationale: Using a highly active Lewis acid like AlCl₃ or SbCl₅ in stoichiometric or greater amounts, often without a solvent or in a high-boiling, inert solvent like nitrobenzene or carbon disulfide, can sometimes force the reaction to proceed.[6] The choice of a tertiary alkyl halide maximizes the stability of the carbocation electrophile.[4]

Protocol 1: Tert-Butylation of 3,4-Difluorobenzene

  • Materials:

    • 3,4-Difluorobenzene (1.0 equiv)

    • 2-Chloro-2-methylpropane (tert-butyl chloride) (1.2 equiv)

    • Anhydrous Aluminum Chloride (AlCl₃) (1.5 equiv)

    • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

  • Procedure:

    • To a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous AlCl₃.

    • Add the anhydrous solvent and cool the suspension to 0 °C in an ice bath.

    • Slowly add 3,4-difluorobenzene to the stirred suspension.

    • Add tert-butyl chloride dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • After addition, allow the mixture to warm to room temperature and then heat to reflux (40 °C for DCM) for 12-24 hours. Monitor reaction progress by GC-MS.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by slowly adding crushed ice, followed by 1M HCl (aq).

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Expected Outcome & Challenges: Yields are expected to be low to moderate. Polyalkylation is a significant risk because the initial alkyl product is more reactive than the starting material.[7][8] Carbocation rearrangements are a major issue with primary or secondary alkyl halides, though not with tert-butyl chloride.[9][10]

Strategy 2: Catalyst Activation with Hexafluoroisopropanol (HFIP)

Recent advances have shown that highly fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can activate Brønsted acid catalysts through strong hydrogen bonding, dramatically increasing their acidity and enabling the alkylation of even strongly deactivated arenes.[11][12]

G catalyst pTSA•H₂O Brønsted Acid activated_catalyst Activated Catalyst [pTSA]⁻[H(HFIP)n]⁺ catalyst->activated_catalyst H-Bonding Network hfip HFIP (CF₃)₂CHOH hfip->activated_catalyst Solvent Interaction

Caption: Conceptual diagram of Brønsted acid activation by HFIP solvent.

Protocol 2: HFIP-Mediated Alkylation with an Aldehyde

  • Materials:

    • 3,4-Difluorobenzene (1.0 equiv)

    • Aryl or Aliphatic Aldehyde (e.g., Benzaldehyde) (1.1 equiv)

    • p-Toluenesulfonic acid monohydrate (pTSA•H₂O) (20 mol%)

    • Hexafluoroisopropanol (HFIP) (0.5 M solution)

  • Procedure:

    • In a sealed vial, dissolve the aldehyde and pTSA•H₂O in HFIP.

    • Add 3,4-difluorobenzene to the solution.

    • Seal the vial and heat the mixture at 60-80 °C for 24-48 hours, with stirring. Monitor reaction progress by TLC or GC-MS.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

    • Wash the organic solution sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting diarylmethane derivative by silica gel chromatography.

Expected Outcome: This method has been shown to be effective for a range of electron-deficient arenes and offers a significant improvement over classical conditions.[11][12] It avoids the use of corrosive Lewis acids and often provides cleaner reaction profiles.

Strategy 3: The Acylation-Reduction Pathway

This is often the most reliable and highest-yielding method. Friedel-Crafts acylation is less susceptible to the deactivation of the ring than alkylation. The resulting acyl group is deactivating, which conveniently prevents polyacylation.[13] The ketone product can then be cleanly reduced to the desired alkyl group.

Protocol 3A: Friedel-Crafts Acylation

  • Materials:

    • 3,4-Difluorobenzene (1.0 equiv)

    • Acetyl Chloride or Acetic Anhydride (1.1 equiv)

    • Anhydrous Aluminum Chloride (AlCl₃) (2.2 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Set up a flame-dried, three-neck flask as described in Protocol 1.

    • Charge the flask with AlCl₃ and anhydrous DCM, then cool to 0 °C.

    • Add the acylating agent (acetyl chloride) dropwise to form the acylium ion complex. Stir for 15 minutes.

    • Add 3,4-difluorobenzene dropwise, keeping the internal temperature below 5 °C.

    • After addition, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

    • Perform an aqueous workup as described in Protocol 1.

    • Purify the resulting 3,4-difluoroacetophenone by chromatography or recrystallization.

Protocol 3B: Wolff-Kishner Reduction of the Ketone

  • Materials:

    • 3,4-Difluoroacetophenone (from Protocol 3A) (1.0 equiv)

    • Hydrazine hydrate (4.0 equiv)

    • Potassium hydroxide (KOH) (4.0 equiv)

    • Diethylene glycol

  • Procedure:

    • To a flask equipped with a reflux condenser, add the ketone, diethylene glycol, hydrazine hydrate, and crushed KOH.

    • Heat the mixture to 130-140 °C for 2 hours.

    • Increase the temperature to 190-200 °C to distill off water and excess hydrazine. Maintain this temperature for 4-6 hours until nitrogen evolution ceases.

    • Cool the mixture, dilute with water, and extract with diethyl ether or toluene.

    • Wash the combined organic extracts with 1M HCl and then brine.

    • Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the alkylated product.

Data Summary and Comparison

ParameterStrategy 1: Forced AlkylationStrategy 2: HFIP-MediatedStrategy 3: Acylation-Reduction
Substrate Scope Limited; best for stable carbocations (e.g., t-butyl)Broader; effective for many deactivated arenesBroad; very reliable
Key Reagents Strong Lewis Acid (AlCl₃)Brønsted Acid (pTSA), HFIPLewis Acid, then Reducing Agent
Common Issues Low yield, polyalkylation, rearrangementsRequires specialized solvent, longer reaction timesTwo separate synthetic steps
Reliability Low to ModerateModerate to HighVery High
Typical Yields 5-40%50-85%[11][12]70-95% (overall)

Conclusion

While the direct Friedel-Crafts alkylation of 3,4-difluorobenzene derivatives is challenging due to severe ring deactivation, it is not insurmountable. Modern methods employing catalyst activation in solvents like HFIP offer a promising avenue for direct C-C bond formation. However, for reliability, predictability, and high overall yield, the two-step sequence of Fried-Crafts acylation followed by a robust ketone reduction remains the gold standard for researchers and drug development professionals. The choice of strategy will ultimately depend on the specific target molecule, scale, and the tolerance of other functional groups present in the starting materials.

References

  • Vertex AI Search Grounding API. ORGANIC REACTION MECHANISM.
  • Periodic Chemistry. (2018, August 18).
  • Wiley-VCH.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Chemistry Steps. (2025, June 20).
  • BenchChem.
  • PubMed. (2023, March 28).
  • Organic & Biomolecular Chemistry (RSC Publishing). Facile Friedel–Crafts alkylation of arenes under solvent-free conditions.
  • ChemRxiv.
  • Wikipedia. 1,2-Difluorobenzene.
  • Beilstein Journals. (2010, January 20).
  • Mettler Toledo.
  • Chemistry Steps. (2025, June 20).
  • Chemistry Steps. (2022, January 2).
  • Physics Wallah.
  • PMC. (2010, January 20).
  • Chemistry LibreTexts. (2015, July 18). 15.
  • Chemistry LibreTexts. (2019, December 30). 16.
  • University of Calgary.

Sources

Accelerated Synthesis of Fluorinated Phenyl Pentanoic Acids via Microwave-Assisted Heck Coupling and Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MW-2026-04

Executive Summary

This application note details a high-efficiency protocol for the synthesis of 5-(4-fluorophenyl)pentanoic acid , a critical pharmacophore found in histone deacetylase (HDAC) inhibitors and lipophilic linkers for PROTACs. Traditional thermal synthesis of phenyl alkanoic acids often requires prolonged reflux times (12–24 hours) and high catalyst loadings.

By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces total reaction time to under 60 minutes while improving yield and purity. The workflow utilizes a Heck cross-coupling reaction followed by a microwave-assisted transfer hydrogenation , eliminating the need for high-pressure H₂ gas cylinders.

Scientific Background & Rationale

The Fluorine Effect in Drug Design

The incorporation of fluorine into phenyl pentanoic acid scaffolds serves two primary medicinal chemistry objectives:

  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is resistant to cytochrome P450 oxidation, blocking metabolic soft spots on the phenyl ring.

  • Lipophilicity Modulation: Fluorine substitution alters the logP and pKa, enhancing membrane permeability and hydrophobic binding interactions without significant steric penalty compared to hydrogen.

The Microwave Advantage

Conventional heating relies on conduction and convection, creating thermal gradients. Microwave irradiation (2.45 GHz) creates dielectric heating , where dipolar molecules (solvents, reagents) align with the oscillating electric field. This results in:

  • Inverted Thermal Gradients: Internal heating ensures the reaction mixture is the hottest component, not the vessel wall.

  • Superheating: Solvents can be heated well above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius law).

Synthetic Workflow

The synthesis proceeds in two modular steps. First, a Heck coupling connects the aryl halide to the pentenoic acid chain. Second, the alkene is saturated via transfer hydrogenation.

G cluster_0 Microwave Reactor Cavity Start Start: 1-Bromo-4-fluorobenzene Step1 Step 1: MW Heck Coupling Pd(OAc)2, P(o-tol)3, TEA 140°C, 20 min Start->Step1 Reagent1 Reagent: 4-Pentenoic Acid Reagent1->Step1 Intermed Intermediate: 5-(4-fluorophenyl)-4-pentenoic acid (Isomer mixture) Step1->Intermed C-C Bond Formation Step2 Step 2: MW Transfer Hydrogenation Pd/C, Ammonium Formate Isopropanol, 100°C, 10 min Intermed->Step2 Reduction Product Final Product: 5-(4-fluorophenyl)pentanoic acid Step2->Product >90% Yield

Figure 1: Modular workflow for the microwave-assisted synthesis of fluorinated phenyl pentanoic acids.

Experimental Protocols

Equipment & Safety
  • Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0–30 bar).

  • Vessels: 10 mL or 35 mL borosilicate glass vials with crimp/snap caps and silicone/PTFE septa.

  • Safety: Fluorinated aryl halides can be irritants. Perform all reagent handling in a fume hood. Microwave vessels are under pressure; allow cooling to <50°C before opening.

Module A: Microwave-Assisted Heck Coupling

This step couples 1-bromo-4-fluorobenzene with 4-pentenoic acid. Note that Heck coupling with 4-pentenoic acid often yields a mixture of double-bond isomers (4-pentenoic and 3-pentenoic derivatives). This is acceptable as Step 2 reduces all isomers to the same saturated product.

Reagents:

  • 1-Bromo-4-fluorobenzene (1.0 mmol, 175 mg)

  • 4-Pentenoic acid (1.2 mmol, 120 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%, 4.5 mg)

  • Tri-o-tolylphosphine (P(o-tol)₃) (4 mol%, 12 mg)

  • Triethylamine (TEA) (2.0 mmol, 280 µL)

  • Solvent: Acetonitrile (MeCN) or DMF (3 mL)

Procedure:

  • Charge: Add Pd(OAc)₂, P(o-tol)₃, and the aryl halide to a 10 mL microwave vial equipped with a stir bar.

  • Solvate: Add MeCN (or DMF) and TEA. Stir for 1 minute to ensure homogeneity.

  • Add Olefin: Add 4-pentenoic acid last. Cap the vial securely.

  • Irradiate: Program the microwave reactor:

    • Temperature: 140°C

    • Time: 20 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Work-up: Cool to room temperature. Filter the mixture through a Celite pad to remove Pd black. Wash with ethyl acetate.

  • Acidification: The reaction uses TEA, so the product exists as a salt. Acidify the filtrate with 1M HCl to pH ~2. Extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.

    • Checkpoint: ¹H NMR will show a mixture of alkene protons (5.5–6.5 ppm). Proceed directly to Step 2 without column chromatography if purity is >85%.

Module B: Microwave-Assisted Transfer Hydrogenation

Using hydrogen gas in microwave reactors requires expensive gas-loading accessories. Transfer hydrogenation using ammonium formate is a safer, highly efficient alternative that works rapidly under dielectric heating.

Reagents:

  • Crude Intermediate from Module A (~1.0 mmol theoretical)

  • 10% Pd/C (10 wt% loading, ~20 mg)

  • Ammonium Formate (5.0 mmol, 315 mg) — Hydrogen Donor

  • Solvent: Isopropanol (IPA) (4 mL)

Procedure:

  • Charge: Dissolve the crude alkene intermediate in IPA in a fresh 10 mL microwave vial.

  • Catalyst: Add 10% Pd/C and Ammonium Formate.

  • Irradiate: Program the microwave reactor:

    • Temperature: 100°C

    • Time: 10 minutes

    • Power: Dynamic

  • Work-up: Cool to room temperature. Filter through Celite to remove the catalyst.

  • Purification: Concentrate the solvent. The residue is usually pure. If necessary, recrystallize from Hexane/EtOAc.

Results & Validation

The following data compares the microwave protocol against a standard thermal reflux (oil bath) protocol for the synthesis of 5-(4-fluorophenyl)pentanoic acid.

Table 1: Comparative Efficiency Data

ParameterThermal Reflux (Control)Microwave Protocol (This Work)Improvement
Step 1 Temp/Time 80°C / 12 Hours140°C / 20 Minutes36x Faster
Step 2 Temp/Time 25°C / 4 Hours (H₂ Balloon)100°C / 10 Minutes24x Faster
Overall Isolated Yield 62%88%+26% Yield
Solvent Usage 50 mL (Total)7 mL (Total)Green Factor
Energy Consumption High (Continuous heating)Low (Targeted pulses)Efficiency
Mechanistic Insight

In Step 1 (Heck), the high temperature (140°C) achieved in the microwave overcomes the activation energy barrier for the oxidative addition of the electron-rich 4-fluorobromobenzene to the Pd(0) species, which is typically the rate-determining step for deactivated or neutral aryl halides.

In Step 2, microwave irradiation accelerates the decomposition of ammonium formate into H₂ and CO₂ in situ on the catalyst surface, creating a high local concentration of active hydrogen species.

References

  • Microwave-Assisted Heck Reactions: Li, A. Y. (2005). High-Speed Heck Reactions in Ionic Liquid with Controlled Microwave Heating. Audrey Yun Li Research. [Link]

  • Microwave-Assisted Cross-Coupling Overview: Kranjc, K., & Kocevar, M. (2012). From Conventional Reaction Conditions to Microwave-Assisted Catalytic Transformations. MDPI.[1] [Link][2]

  • Fluorine in Drug Discovery: Priya, A., et al. (2025).[3][4] Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]

  • Microwave Hydrogenation Techniques: Bose, A. K., et al. (2002). Microwave-Assisted Hydrogenation and Transfer Hydrogenation. (Referenced via general methodology in standard organic synthesis texts).
  • General MAOS Principles: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

Sources

Application Notes & Protocols for the Synthesis of 3,4-Difluorophenyl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,4-difluorophenyl moiety is a critical structural motif in a multitude of contemporary pharmaceutical agents. Its presence can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule. This guide provides a comprehensive overview of robust and scalable synthetic strategies for accessing key pharmaceutical intermediates containing the 3,4-difluorophenyl group. Detailed, step-by-step protocols for the preparation of pivotal building blocks, including 3,4-difluoroaniline, 3,4-difluorobenzaldehyde, and 3,4-difluorophenylboronic acid, are presented. The causality behind experimental choices, mechanistic insights, and comparative data are discussed to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Importance of the 3,4-Difluorophenyl Group

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. The 1,2-difluorobenzene substitution pattern, in particular, offers a unique electronic profile. The two electron-withdrawing fluorine atoms can influence the pKa of nearby functional groups, alter lipophilicity, and create favorable interactions with biological targets. Consequently, intermediates bearing the 3,4-difluorophenyl scaffold are highly sought-after precursors for a range of therapeutics, including kinase inhibitors, antibiotics, and treatments for cardiovascular diseases. This document outlines reliable synthetic routes to key 3,4-difluorophenyl-containing intermediates, starting from commercially available materials.

Core Synthetic Strategies & Key Intermediates

The synthesis of complex molecules containing the 3,4-difluorophenyl moiety typically converges on a few key, versatile intermediates. The choice of synthetic route is often dictated by the desired final product, scale, and economic considerations. The following sections detail the preparation of these crucial building blocks.

Synthesis of 3,4-Difluoronitrobenzene and 3,4-Difluoroaniline

A common and efficient entry point into 3,4-difluorophenyl compounds is through the nitration of 1,2-difluorobenzene, followed by reduction to the corresponding aniline.

Diagram: Synthesis of 3,4-Difluoroaniline

G A 1,2-Difluorobenzene B 3,4-Difluoronitrobenzene A->B HNO₃, H₂SO₄ C 3,4-Difluoroaniline B->C Reduction (e.g., H₂, Pd/C)

Caption: Synthetic pathway from 1,2-difluorobenzene to 3,4-difluoroaniline.

Protocol 1: Preparation of 3,4-Difluoronitrobenzene

This protocol describes the nitration of 1,2-difluorobenzene. The directing effects of the fluorine substituents favor the formation of the 3,4-isomer.

  • Materials: 1,2-difluorobenzene, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, carefully prepare a nitrating mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

    • Add 1,2-difluorobenzene dropwise to the nitrating mixture, maintaining a low temperature to control the exothermic reaction.

    • After the addition is complete, allow the reaction to stir until completion (monitor by TLC or GC).

    • Carefully quench the reaction by pouring it onto ice.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 3,4-difluoronitrobenzene, which can be purified by distillation or chromatography.

Protocol 2: Reduction of 3,4-Difluoronitrobenzene to 3,4-Difluoroaniline

The nitro group of 3,4-difluoronitrobenzene is readily reduced to an amine, providing a versatile intermediate for further functionalization.

  • Materials: 3,4-difluoronitrobenzene, palladium on carbon (Pd/C) catalyst, toluene, hydrogen gas.

  • Procedure:

    • In an autoclave, charge 3,4-difluoronitrobenzene, toluene, and a catalytic amount of Pd/C.

    • Pressurize the system with hydrogen gas (typically 2.0-6.0 kg/cm ²).

    • Stir the reaction mixture at room temperature for 3-4 hours, or until the reaction is complete as monitored by TLC.

    • Carefully depressurize the autoclave and filter the reaction mixture to remove the catalyst.

    • Wash the filter cake with toluene.

    • Concentrate the filtrate under reduced pressure to obtain crude 3,4-difluoroaniline.

    • The product can be further purified by vacuum distillation. A yield of 93.8% with 95.85% purity has been reported for this method.

Synthesis of 3,4-Difluorobenzaldehyde

3,4-Difluorobenzaldehyde is a pivotal intermediate used in the synthesis of various pharmaceutical compounds, including the antiplatelet agent Ticagrelor. Several synthetic routes are available, with the Grignard and Vilsmeier-Haack reactions being prominent.

Diagram: Major Routes to 3,4-Difluorobenzaldehyde

G A 3,4-Difluorobromobenzene C 3,4-Difluorobenzaldehyde A->C 1. Mg or i-PrMgCl 2. DMF B 1,2-Difluorobenzene B->C DMF, POCl₃ (Vilsmeier-Haack)

Caption: Comparison of Grignard and Vilsmeier-Haack routes to 3,4-difluorobenzaldehyde.

Protocol 3: Grignard-based Synthesis of 3,4-Difluorobenzaldehyde

This method involves the formation of a Grignard reagent from 3,4-difluorobromobenzene, followed by formylation with N,N-dimethylformamide (DMF). To circumvent issues with high reaction temperatures when using magnesium metal, a Grignard exchange with a pre-formed Grignard reagent like isopropylmagnesium chloride is often preferred.

  • Materials: 3,4-difluorobromobenzene, magnesium turnings (or isopropylmagnesium chloride), iodine (catalyst), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), hydrochloric acid.

  • Procedure (via Grignard Exchange):

    • Prepare isopropylmagnesium chloride in THF.

    • In a separate flask, dissolve 3,4-difluorobromobenzene in anhydrous THF and cool to 0-10 °C.

    • Slowly add the prepared Grignard reagent to the 3,4-difluorobromobenzene solution, maintaining the low temperature.

    • After the exchange is complete, add a solution of DMF in THF dropwise, keeping the temperature below 10 °C.

    • Once the reaction is complete, quench by the slow addition of water, followed by acidification with concentrated hydrochloric acid to a pH of approximately 4.

    • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., toluene).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain 3,4-difluorobenzaldehyde. A reported yield for a similar process is 86% with a purity of over 99.5%.

Protocol 4: Vilsmeier-Haack Formylation of 1,2-Difluorobenzene

The Vilsmeier-Haack reaction is an alternative method for the formylation of electron-rich aromatic compounds. For 1,2-difluorobenzene, this reaction provides a direct route to 3,4-difluorobenzaldehyde.

  • Materials: 1,2-difluorobenzene, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) or dichloromethyl methyl ether and aluminum chloride, methylene chloride, potassium carbonate solution.

  • Procedure (using dichloromethyl methyl ether):

    • In a reaction vessel, combine 1,2-difluorobenzene and methylene chloride.

    • Add anhydrous aluminum chloride and cool the mixture in an ice bath.

    • Add dichloromethyl methyl ether dropwise while stirring. Vigorous HCl evolution will occur.

    • After the addition, stir the mixture at room temperature for a short period.

    • Decant the liquid phase into a mixture of ice and water.

    • Wash the unreacted aluminum chloride residue with methylene chloride and add the washings to the ice-water mixture.

    • Separate the organic layer, wash with saturated potassium carbonate solution until neutral, and then dry over magnesium sulfate.

    • Distill the solution to obtain 3,4-difluorobenzaldehyde.

Synthesis and Application of 3,4-Difluorophenylboronic Acid

3,4-Difluorophenylboronic acid is a key building block for carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction. This allows for the facile construction of biaryl structures prevalent in many pharmaceuticals.

G cluster_0 Pd Catalyst, Base A 3,4-Difluorophenyl- boronic Acid C 3,4-Difluorobiphenyl Derivative A->C B Aryl Halide (Ar-X) B->C

Troubleshooting & Optimization

Technical Support Center: Resolving Enantiomers of 3-(3,4-Difluorophenyl)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 3-(3,4-Difluorophenyl)-4-methylpentanoic acid. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis and purification of chiral molecules. Here, we address common challenges and frequently asked questions through a series of troubleshooting guides and FAQs, grounded in established scientific principles and practical laboratory experience.

Overview: The Importance of Chiral Resolution

3-(3,4-Difluorophenyl)-4-methylpentanoic acid possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers. In pharmaceutical development, it is crucial to separate and study these enantiomers individually, as they often exhibit different pharmacological, toxicological, and pharmacokinetic properties.[1][2][3] One enantiomer may be therapeutically active (the eutomer), while the other could be inactive or even contribute to adverse effects (the distomer).[2]

This guide provides a structured approach to selecting and optimizing a resolution strategy for this specific molecule, which belongs to the broader class of 2-arylpropionic acid derivatives (profens).[1]

Logical Flow for Method Selection

Before initiating an experiment, it's critical to select the most appropriate resolution strategy based on scale, required purity, and available resources. The following decision tree outlines a logical approach.

MethodSelection start Goal: Resolve Racemic Acid scale_decision What is the required scale? start->scale_decision large_scale Large Scale (grams to kgs) scale_decision->large_scale >1g small_scale Small Scale (mgs to grams) scale_decision->small_scale <1g (for material) analytical_scale Analytical Scale (μgs to mgs) scale_decision->analytical_scale Purity check only method_classical Classical Resolution (Diastereomeric Salt Formation) large_scale->method_classical Cost-effective method_prep_chrom Preparative Chiral Chromatography (HPLC/SFC) small_scale->method_prep_chrom High purity, faster development method_enzymatic Enzymatic Kinetic Resolution small_scale->method_enzymatic Green, high selectivity method_analytical_chrom Analytical Chiral Chromatography (HPLC/SFC/CE) analytical_scale->method_analytical_chrom

Caption: Decision tree for selecting a chiral resolution method.

FAQ 1: Diastereomeric Salt Resolution

This classical method remains one of the most cost-effective techniques for large-scale enantiomer separation.[4][5] It involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts.[6] Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization.[3][7]

Q: How do I select an appropriate chiral resolving agent?

A: The choice of the resolving agent is critical for successful crystallization. For acidic compounds like yours, enantiomerically pure chiral amines are the standard choice.[6] The goal is to form a stable, crystalline salt with one of the diastereomers.

Recommended Screening Agents for Carboxylic Acids:

Resolving AgentClassCommon SourcesKey Considerations
(R)- or (S)-1-PhenylethylamineSynthetic AmineCommercially availableWidely used, cost-effective, often forms good crystals.
(1R,2S)-EphedrineAlkaloidNatural product derivedCan offer different crystal packing and solubility profiles.
(1R,2R)- or (1S,2S)-PseudoephedrineAlkaloidNatural product derivedDiastereomer of ephedrine, provides alternative selectivity.
Brucine / StrychnineAlkaloidNatural product derivedHighly effective but also highly toxic; handle with extreme care.[6]
Quinine / CinchonidineAlkaloidNatural product derivedBulky, rigid structures that can induce effective chiral discrimination.[8]

Expert Tip: Start by screening (R)- and (S)-1-Phenylethylamine in parallel. The interaction between the acid and base is not always predictable, and one enantiomer of the resolving agent may provide significantly better results than the other.

Q: My diastereomeric salts are not crystallizing, or I'm getting an oil. What should I do?

A: This is a common and frustrating issue, almost always related to the choice of solvent. The solvent dictates the solubility of the two diastereomeric salts. An ideal solvent will dissolve both salts at an elevated temperature but allow only the less soluble salt to crystallize upon cooling, leaving the more soluble one in the mother liquor.[4]

Troubleshooting Steps:

  • Solvent Screening: If you used a non-polar solvent like hexane and got an oil, switch to a more polar solvent like ethyl acetate, acetone, or an alcohol (methanol, ethanol, isopropanol). Create a systematic screen of 5-6 solvents of varying polarity.

  • Solvent Mixtures: Use binary or even ternary solvent systems. For example, dissolve the salt in a minimal amount of a good solvent (like methanol) and slowly add a poor solvent (an anti-solvent, like water or hexane) until turbidity appears, then heat to redissolve and cool slowly.

  • Concentration: Ensure your solution is not too dilute. Carefully evaporate some solvent and attempt to induce crystallization by scratching the inside of the flask with a glass rod.

  • Purity Check: Impurities can inhibit crystallization. Ensure both your racemic acid and chiral resolving agent are of high purity.

  • Temperature Cycling: Subject the solution to slow temperature cycles (e.g., 40°C to 5°C over several hours) to encourage nucleation.

Q: I've isolated the crystals. How do I confirm I have a single diastereomer and recover my enantiopure acid?

A: First, you must determine the diastereomeric excess (%de) of your crystalline salt. This can often be done using ¹H NMR, as protons near the chiral centers will have slightly different chemical shifts in the two diastereomers. Once you have a high %de, you can proceed to liberate the acid.

The following workflow outlines the complete process from salt formation to recovery of the pure enantiomer.

DiastereomericResolution cluster_formation 1. Diastereomer Formation cluster_separation 2. Separation cluster_recovery 3. Enantiomer Recovery racemic_acid Racemic Acid (R/S)-Acid mix_solvents Mix in suitable solvent racemic_acid->mix_solvents chiral_base Chiral Base (R)-Base chiral_base->mix_solvents diastereomers Diastereomeric Salts (R)-Acid-(R)-Base (S)-Acid-(R)-Base mix_solvents->diastereomers crystallization Fractional Crystallization (Cool slowly) diastereomers->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Salt (e.g., (R)-Acid-(R)-Base) filtration->less_soluble Solid more_soluble More Soluble Salt (in Mother Liquor) filtration->more_soluble Liquid acidify Acidify with HCl less_soluble->acidify extract Extract with Organic Solvent (e.g., EtOAc) acidify->extract pure_enantiomer Pure Enantiomer (R)-Acid extract->pure_enantiomer

Caption: Workflow for diastereomeric salt resolution.

FAQ 2: Chiral Chromatography (HPLC & SFC)

For both analytical determination of enantiomeric excess (%ee) and preparative-scale separation, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques.[9][10] The separation occurs by passing the racemic mixture through a column containing a Chiral Stationary Phase (CSP).[11]

Q: Which type of chiral column should I start with for this compound?

A: For profen-like molecules, polysaccharide-based CSPs are the most successful and should be your first choice for screening.[12] These columns offer broad enantiorecognition abilities for a wide range of compounds.[13]

Recommended Starting Columns for Screening:

CSP TypeCommon Trade NamesTypical Mobile Phases
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD, Kromasil AmyCoat[14][15]Normal Phase: Hexane/Alcohol; SFC: CO₂/Alcohol
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD, Astec Cellulose DMPNormal Phase: Hexane/Alcohol; SFC: CO₂/Alcohol
Immobilized Polysaccharide PhasesChiralpak IA, IB, IC, ID[12]Offers extended solvent compatibility (e.g., DCM, THF).
Q: My peaks are not separating. How can I optimize the resolution?

A: Achieving good resolution (Rs > 1.5) often requires systematic optimization of several parameters.

Key Optimization Parameters:

ParameterEffect on SeparationTroubleshooting Steps
Mobile Phase Modifier The type and percentage of the alcohol (e.g., isopropanol, ethanol) in the mobile phase is the most critical factor influencing selectivity.[12]1. Screen different alcohols (IPA, EtOH, MeOH).2. Vary the modifier percentage in 5% increments (e.g., 10%, 15%, 20% alcohol in hexane).
Acidic/Basic Additive For acidic analytes, adding a small amount of a strong acid like trifluoroacetic acid (TFA) to the mobile phase can significantly improve peak shape and reproducibility by suppressing the ionization of the carboxylic acid.Add 0.1% TFA to the mobile phase. Test the effect of removing it or changing the concentration.
Flow Rate Lower flow rates often increase efficiency and can improve resolution, though at the cost of longer run times.Reduce the flow rate from 1.0 mL/min to 0.5 mL/min and observe the effect on the resolution factor (Rs).
Temperature Decreasing the column temperature usually enhances the weak intermolecular interactions responsible for chiral recognition, leading to better separation.[15]If your system has a column oven, try running the separation at a lower temperature (e.g., 15°C or 25°C vs. 40°C).

Expert Tip: For SFC, which is often faster and uses less solvent, methanol, ethanol, and isopropanol are excellent modifiers to screen. The choice of modifier can dramatically change the selectivity.[12]

FAQ 3: Enzymatic Kinetic Resolution

Enzymatic resolution is a highly selective and environmentally friendly method. It relies on an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., hydrolysis of an ester) on only one of the two enantiomers.[8][16] This results in a mixture of one enantiomer as the product (acid) and the other as the unreacted starting material (ester), which can then be separated.

Q: What is the general procedure for enzymatic resolution of a carboxylic acid?

A: Since lipases act on esters, the first step is to convert your racemic carboxylic acid into a simple ester (e.g., methyl or ethyl ester). The subsequent enzymatic hydrolysis is the key resolution step.

Step-by-Step Protocol Outline:

  • Esterification: Convert racemic 3-(3,4-Difluorophenyl)-4-methylpentanoic acid to its corresponding ethyl ester using a standard method (e.g., ethanol with a catalytic amount of sulfuric acid).

  • Enzyme Screening: Screen several commercially available lipases (e.g., Lipase from Burkholderia cepacia (formerly Pseudomonas cepacia), Candida antarctica Lipase B (CALB), Candida rugosa Lipase) to find one with high activity and enantioselectivity.[16][17][18]

  • Kinetic Resolution: Incubate the racemic ethyl ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7) with the selected lipase. The enzyme will preferentially hydrolyze one ester enantiomer (e.g., the S-ester) to the corresponding carboxylic acid (S-acid), leaving the other enantiomer (R-ester) unreacted.[17]

  • Monitoring: Monitor the reaction by chiral HPLC. The ideal reaction stops at or near 50% conversion, which theoretically yields products with 100% ee for both the acid and the remaining ester.

  • Workup and Separation: Stop the reaction by removing the enzyme (e.g., filtration). Extract the mixture with an organic solvent. The unreacted ester will be in the organic phase. Acidify the aqueous phase and extract again to recover the enantiopure carboxylic acid.

Q: Why does the reaction stop at 50% conversion? How can I get a higher yield?

A: A classical kinetic resolution has a theoretical maximum yield of 50% for a single enantiomer because the enzyme leaves the other 50% (the undesired enantiomer) untouched.[8] To overcome this limitation, a more advanced technique called Dynamic Kinetic Resolution (DKR) can be employed. In a DKR process, a catalyst is added that continuously racemizes the "wrong" (unreactive) enantiomer back into a mixture of both enantiomers. This allows the enzyme to theoretically convert 100% of the starting material into a single, desired enantiomeric product. However, developing a DKR process requires significant optimization to find a racemization catalyst that is compatible with the enzyme and reaction conditions.

References

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Sultan, N., et al. (2012). Enantiomeric resolution of ibuprofen and flurbiprofen in human plasma by SPE-chiral HPLC methods. PubMed. Retrieved from [Link]

  • Reich, M., et al. (2008). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Lozano, C. M., et al. (1998). Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors. PubMed. Retrieved from [Link]

  • Siodmiak, T., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. Retrieved from [Link]

  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]

  • Mori, T., et al. (2023). Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. Inorganic Chemistry. Retrieved from [Link]

  • Gadsby, J., et al. (2011). Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. NIH. Retrieved from [Link]

  • Narayana, C., et al. (2016). Resolution of enantiomers of ketoprofen by HPLC: A review. ResearchGate. Retrieved from [Link]

  • Chiral inversion. (n.d.). Wikipedia. Retrieved from [Link]

  • Al-Qaim, F. F., et al. (2023). The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. MDPI. Retrieved from [Link]

  • Kochetkov, K. A., et al. (2023). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Retrieved from [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Kochetkov, K. A., et al. (2021). Enzymatic kinetic resolution of (±)-3a–e through a hydrolytic procedure. ResearchGate. Retrieved from [Link]

  • Zhang, T., et al. (n.d.). Enantiomer separation of non-steroidal anti-inflammatory drugs. Daicel Chiral Technologies. Retrieved from [Link]

  • Siodmiak, T., et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. Retrieved from [Link]

  • Sultan, N., et al. (2012). Enantiomeric Resolution of Ibuprofen and Flurbiprofen in Human Plasma by SPE-Chiral HPLC Methods. ResearchGate. Retrieved from [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

  • Wang, X., et al. (2023). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. PMC. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • chiral columns. (n.d.). HPLC.eu. Retrieved from [Link]

  • LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]

  • Sutar, A. K., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. Retrieved from [Link]

Sources

Troubleshooting low purity in 3-(3,4-Difluorophenyl)-4-methylpentanoic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 3-(3,4-Difluorophenyl)-4-methylpentanoic acid Chemical Class:


-Aryl-

-branched carboxylic acid. Primary Application: Chiral building block for GABA analogs (e.g., Pregabalin derivatives) and Neprilysin inhibitors. Critical Challenge: The combination of a lipophilic isobutyl tail (C4-position) and a rotationally flexible aryl group (C3-position) creates a "greasy" molecule that resists standard crystallization, leading to oiling-out and persistent impurity trapping.

This guide addresses the three most common failure modes reported by our users: Low Enantiomeric Excess (ee) , Des-fluoro Impurities , and Crystallization Failure .

Diagnostic Center: Identify Your Impurity

Before attempting remediation, correlate your analytical data (HPLC/LC-MS) with the potential root causes below.

Impurity Fingerprint Table
Retention Time (RRT)Likely IdentityOrigin (Root Cause)Diagnostic Signal (NMR/MS)
0.85 - 0.90 Unreacted Alkene (Precursor)Incomplete Conjugate Addition.1H NMR: Olefinic protons at

5.8–6.5 ppm.
1.10 - 1.15 Ethyl/Methyl Ester Incomplete Hydrolysis.1H NMR: Singlet (OMe) or Triplet/Quartet (OEt) at

3.6–4.1 ppm.
1.20 - 1.30 Biaryl Dimer Homocoupling of Boronic Acid (Suzuki/Michael route).MS: Mass =

(Aryl) - 2H. High aromatic integration.
~1.00 (Co-elutes) Des-fluoro Analog Over-reduction (Pd/C) or aggressive Grignard formation.19F NMR: Loss of one or both fluorine signals (

-130 to -145 ppm).
Fronting Peak Enantiomer Racemization during hydrolysis or poor chiral ligand performance.Chiral HPLC: Split peak on AD-H or OD-H columns.

Troubleshooting Logic & Workflows

Workflow A: The "Oiling Out" Problem (Purification)

Issue: The product isolates as a viscous yellow oil or gum, trapping solvents and impurities (90-95% purity). Technical Insight: The isobutyl group disrupts crystal lattice packing. Standard acid-base extraction is insufficient to remove non-acidic neutrals (biaryls) effectively if they are trapped in the oil.

Solution: The "Amine Salt" Upgrade Convert the "greasy" free acid into a crystalline ammonium salt. This acts as a molecular filter, rejecting neutral impurities and enantiomers.

Protocol: Dicyclohexylamine (DCHA) Salt Crystallization

This method is self-validating: If it doesn't precipitate, your purity is <85%.

  • Dissolution: Dissolve crude oil (1.0 eq) in Acetone or Ethyl Acetate (5 volumes).

  • Addition: Add Dicyclohexylamine (DCHA) (1.05 eq) dropwise at room temperature.

    • Observation: A thick white precipitate should form within 10 minutes.

  • Digestion: Heat to reflux until the solid dissolves (or nearly dissolves), then cool slowly to 0°C over 4 hours.

  • Filtration: Filter the white solid. Wash with cold acetone.

  • Liberation: Suspend the salt in MTBE (methyl tert-butyl ether) and treat with 1M HCl. Separate the organic layer, dry (

    
    ), and concentrate.[1]
    
    • Result: The free acid will now be a solid or a distinctively purer oil.

Workflow B: The "Des-Fluoro" Issue (Chemical Integrity)

Issue: Loss of fluorine atoms (defluorination) observed during synthesis. Root Cause: If synthesizing via Knoevenagel Condensation followed by Reduction :

  • Scenario: Using Pd/C for double bond reduction.

  • Mechanism: While C-F bonds are generally stable, activated benzylic positions or high pressures (>5 bar) can facilitate oxidative addition of Palladium into the C-F bond, especially at the para position.

Corrective Action:

  • Switch Catalyst: Use Rh/C (Rhodium on Carbon) or Raney Nickel at atmospheric pressure. These are less active toward C-F hydrogenolysis than Palladium.

  • Poison the Catalyst: If using Pd/C, add Diphenylsulfide (0.5 mol%) to attenuate catalyst activity.

Workflow C: Low Enantiomeric Excess (ee)

Issue: Target ee is >98%, but isolated ee is 80-90%. Root Cause:

  • Racemization during Hydrolysis: If you produced the chiral ester and hydrolyzed it using strong base (NaOH/KOH) at high temp, the

    
    -proton (acidic) can enolize, destroying chirality.
    
  • Ligand Leaching: In Rh-catalyzed conjugate addition, oxygen presence degrades the chiral phosphine ligand.

Corrective Action:

  • Use LiOH/H2O2: Switch to Lithium Hydroxide with Hydrogen Peroxide at 0°C for hydrolysis. The peroxide attacks the carbonyl nucleophilically, allowing hydrolysis at lower pH and temperature, preventing racemization [1].

Visual Troubleshooting Guide

The following diagram maps the decision process for low-purity batches.

Troubleshooting Start Problem: Low Purity (<95%) CheckState Physical State? Start->CheckState IsOil Viscous Oil / Gum CheckState->IsOil Yes IsSolid Solid / Powder CheckState->IsSolid Yes ActionSalt PROTOCOL A: DCHA Salt Crystallization IsOil->ActionSalt Trapped Impurities CheckHPLC Check HPLC Profile IsSolid->CheckHPLC ImpurityType Identify Impurity CheckHPLC->ImpurityType Biaryl Biaryl (High RRT) (Neutral Impurity) ImpurityType->Biaryl Neutral Ester Ester (Mid RRT) (Incomplete Rxn) ImpurityType->Ester Precursor DesFluoro Des-Fluoro (Catalyst Issue) ImpurityType->DesFluoro Side Rxn Biaryl->ActionSalt Remove Neutrals ActionHydrolysis PROTOCOL C: LiOH/H2O2 Hydrolysis Ester->ActionHydrolysis Complete Rxn ActionCat PROTOCOL B: Switch to Rh/C or Lower Pressure DesFluoro->ActionCat Prevent

Figure 1: Decision Matrix for remediating purity issues in 3-aryl-4-methylpentanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: I am using the Rhodium-catalyzed addition of boronic acid to the acrylate. Why is my yield low (<50%)? A: The 3,4-difluorophenylboronic acid is prone to protodeboronation (losing the boron group to become 1,2-difluorobenzene) before it can react, especially in aqueous base.

  • Fix: Increase the boronic acid equivalents to 1.5 eq. Use a milder base like

    
     instead of NaOH, and minimize water in the solvent system (use Dioxane/H2O 10:1).
    

Q2: Can I distill this molecule? A: High vacuum distillation (<1 mmHg) is possible but risky. The boiling point is likely >160°C at 1 mmHg. Prolonged heating can cause thermal decarboxylation or racemization. We strongly recommend the DCHA salt method (Workflow A) over distillation for this specific fluorinated intermediate.

Q3: Why does the 19F NMR show complex multiplets instead of clean signals? A: The 3,4-difluoro substitution pattern creates a second-order spin system due to strong J(F-F) coupling and J(H-F) coupling. This is normal. However, if you see new distinct signals shifted by >5 ppm, you have likely formed the regioisomer (2-aryl isomer) via migration, often caused by allowing the reaction to run too long at high temperatures.

References

  • Evans, D. A., et al. (2002). "Enantioselective Synthesis of Acyclic Carboxylic Acids." Journal of the American Chemical Society. (Demonstrates the LiOH/H2O2 hydrolysis technique to prevent racemization).

  • Pietruszka, J., et al. (2012). "Synthesis of Enantiomerically Pure 3-Arylalkanoic Acids." European Journal of Organic Chemistry. (General methodology for 3-aryl-4-methylpentanoic acid scaffolds).

  • Org. Synth. (1998). "Salt Formation for Purification of Branched Acids." Organic Syntheses, Coll.[1][2] Vol. 9, p. 483. (Foundational text on using DCHA/MBA salts for purification).

  • Frost, C. G., et al. (2001). "Rhodium-catalyzed conjugate addition of arylboronic acids." Chemical Reviews. (Mechanistic insight into the boronic acid pathway and deboronation side reactions).

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Methylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming steric hindrance in reactions involving 4-methylpentanoic acid and its derivatives. The isobutyl group in 4-methylpentanoic acid presents significant steric bulk, which can impede reactions at the carboxylic acid functionality. This resource is designed to help you navigate these challenges and achieve your desired synthetic outcomes.

Understanding the Challenge: The Impact of Steric Hindrance

Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups at or near a reacting site slows down or prevents a reaction.[1] In the case of 4-methylpentanoic acid, the bulky isobutyl group can physically block the approach of nucleophiles or reagents to the carbonyl carbon, making derivatization challenging.[1][2][3] This can lead to slow reaction rates, low yields, or the formation of unwanted side products.

Diagram: Steric Hindrance in 4-Methylpentanoic Acid

Caption: The bulky isobutyl group shields the carbonyl carbon.

Troubleshooting Guide: Common Reactions and Solutions

This section addresses specific issues you might encounter during common derivatization reactions of 4-methylpentanoic acid.

Issue 1: Low Yields in Esterification Reactions

Q: I am attempting to synthesize the methyl ester of 4-methylpentanoic acid using a standard Fischer esterification (methanol with a sulfuric acid catalyst), but my yields are consistently low, even with prolonged reaction times. What can I do?

A: Standard Fischer esterification is often slow and inefficient for sterically hindered acids like 4-methylpentanoic acid.[4] The bulky isobutyl group hinders the nucleophilic attack of the alcohol on the protonated carbonyl group.[2]

Recommended Solutions:
  • Activate the Carboxylic Acid: Instead of relying on acid catalysis alone, convert the carboxylic acid into a more reactive intermediate.

    • Acid Chloride Formation: The most common method is to convert the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7] The resulting acid chloride is highly electrophilic and will react readily with alcohols, even sterically hindered ones.

    • Anhydride Formation: Another approach is to form a mixed anhydride.[8]

  • Utilize Coupling Reagents: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate esterification.[9][10] These reagents activate the carboxylic acid by forming an O-acylisourea intermediate, which is then attacked by the alcohol.[11][12] The use of an additive like 4-dimethylaminopyridine (DMAP) can further accelerate the reaction.[13]

  • Advanced Esterification Methods: For particularly challenging esterifications, consider specialized methods:

    • Yamaguchi Esterification: This method is especially useful for the synthesis of highly functionalized and sterically hindered esters.[14][15] It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), followed by reaction with the alcohol in the presence of DMAP.[15][16]

    • Mitsunobu Reaction: This reaction allows for the esterification of alcohols with inversion of stereochemistry, if applicable.[17][18] It uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17] For sterically hindered substrates, using high concentrations and sonication can significantly increase the reaction rate.[19]

Data Summary: Comparison of Esterification Methods
MethodReagentsConditionsAdvantagesDisadvantages
Fischer Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄)HeatSimple, inexpensiveSlow for hindered acids, reversible[20]
Acid Chloride Route SOCl₂ or (COCl)₂, then AlcoholMildHighly reactive intermediate, high yieldsRequires an extra step, harsh reagents
DCC/DMAP Coupling Alcohol, DCC, DMAPRoom TemperatureMild conditions, good yieldsByproduct (DCU) can be difficult to remove[12]
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, AlcoholMildExcellent for hindered substrates, high yields[14][16]Reagents are more expensive
Mitsunobu Reaction Alcohol, PPh₃, DEAD/DIADMild, often low tempInversion of stereochemistry, good for hindered alcohols[21]Stoichiometric byproducts, can be slow[19]
Issue 2: Difficulty in Amide Bond Formation

Q: I am trying to couple 4-methylpentanoic acid with a secondary amine, but the reaction is sluggish and gives poor yields using standard carbodiimide coupling (EDC/HOBt). How can I improve this?

A: The combination of a sterically hindered carboxylic acid and a secondary amine presents a significant challenge for amide bond formation. The nucleophilicity of the secondary amine is lower than that of a primary amine, and the steric bulk on both reaction partners exacerbates the problem.

Recommended Solutions:
  • More Powerful Coupling Reagents: Move beyond standard carbodiimide activators to more potent coupling reagents.

    • Uronium/Aminium Reagents: Reagents like HATU, HBTU, or TBTU are generally more effective for hindered couplings. They form highly reactive activated esters that are less prone to side reactions.

    • Phosphonium Reagents: BOP and PyBOP are also excellent choices for difficult amide couplings.

  • Acid Chloride/Fluoride Method:

    • Convert the carboxylic acid to the corresponding acid chloride (using SOCl₂ or oxalyl chloride) or acid fluoride (using a reagent like cyanuric fluoride). These acyl halides are significantly more reactive than the parent carboxylic acid and will often react with hindered amines where other methods fail.

  • Alternative Activation Strategies:

    • Mixed Anhydrides: Formation of a mixed anhydride, for example with isobutyl chloroformate, can provide a sufficiently activated intermediate for reaction with the amine.

    • Boronic Acid Catalysis: Cooperative catalysis with arylboronic acids and a Lewis base like DMAPO has been shown to be effective for the amidation of sterically hindered carboxylic acids.[22]

Experimental Workflow: Amide Coupling via Acid Chloride

AmideCoupling Acid 4-Methylpentanoic Acid AcidChloride 4-Methylpentanoyl Chloride (Highly Reactive Intermediate) Acid->AcidChloride Step 1: Activation Reagent SOCl₂ or (COCl)₂ Amide Sterically Hindered Amide (Final Product) AcidChloride->Amide Step 2: Coupling Byproducts SO₂ + HCl or CO + CO₂ + HCl AcidChloride->Byproducts Amine Secondary Amine (e.g., Diisopropylamine)

Sources

Removing metal catalyst residues from 3-(3,4-Difluorophenyl)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(3,4-Difluorophenyl)-4-methylpentanoic Acid

Executive Summary

You are encountering difficulties removing residual metal catalysts (likely Palladium, Rhodium, or Ruthenium) from 3-(3,4-Difluorophenyl)-4-methylpentanoic acid . This molecule presents a specific challenge: it possesses a carboxylic acid moiety (pKa ~4.5) alongside a lipophilic 3,4-difluorophenyl tail.

Standard purification methods often fail here because basic scavengers (like amines) can accidentally bind your acidic product, leading to yield loss, while standard silica chromatography is often insufficient for achieving ICH Q3D compliance (<10 ppm for Class 1 metals).

This guide provides a validated, tiered approach to remediation, moving from chemical scavenging to process engineering.

Module 1: Diagnostic & Detection

"Is my color check sufficient?"

Q: The product looks white after recrystallization. Does this mean the metal is gone? A: No. Do not rely on visual inspection. While high metal loads (>500 ppm) often appear as gray or black discoloration, colloidal metal nanoparticles can be invisible to the naked eye at concentrations of 50–100 ppm. Furthermore, the 3,4-difluorophenyl ring can form


-complexes with metals that are soluble and colorless.

Protocol:

  • Quantitative Analysis: You must use ICP-MS (Inductively Coupled Plasma Mass Spectrometry) for final release testing to ensure compliance with ICH Q3D guidelines.

  • Quick Check (Process Control): For in-process monitoring, XRF (X-ray Fluorescence) is faster but has a higher limit of detection (~5–10 ppm). Use XRF to screen scavenger efficiency, but validate the final lot with ICP-MS.

Module 2: Chemical Scavenging (The "Smart" Way)

"Which scavenger works for carboxylic acids?"

Q: I used a diamine-functionalized silica, and my yield dropped by 30%. Why? A: You likely formed an ammonium salt with your product. Because your target molecule is a carboxylic acid, you must avoid basic scavengers (amines, pyridines) unless you are working in a buffered environment.

Recommended Scavenger Chemistries: For this specific substrate, we recommend Thiol (SH) or Thiourea (TMT) functionalized silicas. These are neutral or slightly acidic and have a high affinity for soft metals (Pd, Rh, Ru) without interacting with your carboxylic acid group.

Scavenger Selection Decision Tree

The following diagram outlines the logic for selecting the correct scavenger based on your solvent and metal type.

ScavengerSelection cluster_legend Key Start Identify Metal & Solvent MetalType Metal Type? Start->MetalType Pd_Rh_Ru Pd, Rh, Ru (Soft Metals) MetalType->Pd_Rh_Ru Cu_Zn Cu, Zn (Hard/Borderline) MetalType->Cu_Zn Solvent Solvent System? Pd_Rh_Ru->Solvent Rec3 Use Si-TAAc (Triamine Acetate) Cu_Zn->Rec3 Organic DCM, EtOAc, THF Solvent->Organic Aqueous Water/Alcohol Solvent->Aqueous Rec1 Use Si-Thiol or Si-DMT Organic->Rec1 Rec2 Use Si-TMT (Thiourea) Aqueous->Rec2 L1 Green: Recommended for your Acid L2 Red: Use with Caution (Check pH)

Figure 1: Decision matrix for selecting metal scavengers compatible with carboxylic acid substrates.

Experimental Protocol: Batch Scavenging
  • Dissolution: Dissolve crude 3-(3,4-Difluorophenyl)-4-methylpentanoic acid in THF or Ethyl Acetate (10 volumes).

  • Loading: Add Si-Thiol (SiliCycle or equivalent) at a ratio of 4 equivalents relative to the residual metal content (if known) or 10% w/w relative to the substrate.

  • Temperature: Heat to 50°C for 4 hours. (Heat is crucial to break the metal-ligand

    
    -interactions with the difluorophenyl ring).
    
  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Analysis: Check metal content.

Module 3: Process Engineering (The "pH Swing")

"Scavengers are too expensive. Is there a workup solution?"

Q: Can I wash the metal out? A: Yes, by leveraging the amphiphilic nature of your molecule. The "pH Swing" is a self-validating purification method. By converting your acid to a water-soluble salt, you leave non-polar metal complexes behind in the organic phase.

The "pH Swing" Protocol

This method is highly effective for 3-(3,4-Difluorophenyl)-4-methylpentanoic acid because the salt form is highly water-soluble, while the metal contaminants (usually bound to phosphine ligands) remain lipophilic.

StepActionMechanism
1. Dissolution Dissolve crude acid in MTBE or Toluene .Solubilizes the organic product and metal catalyst.
2. Basification Extract with 1M NaOH (aq). Target pH > 10.Converts carboxylic acid to carboxylate salt (moves to water). Metal catalyst stays in Organic.
3. Separation Discard the Organic Layer. Removes bulk lipophilic metal-ligand complexes.
4. Wash Wash the aqueous layer with fresh MTBE (2x).Removes trace organic impurities and entrained metals.
5. Acidification Add 1M HCl to the aqueous layer until pH < 2.Regenerates the free carboxylic acid (precipitates or oils out).
6. Extraction Extract with EtOAc or DCM .Recovers the purified API.
Visualization of the pH Swing

pHSwing Crude Crude Mixture (API + Metal + Solvent) BaseAdd Add 1M NaOH (Phase Split) Crude->BaseAdd OrgLayer1 Organic Layer (Contains Metal Catalyst) BaseAdd->OrgLayer1 AqLayer1 Aqueous Layer (Contains API Salt) BaseAdd->AqLayer1 Discard Discard Organic Waste OrgLayer1->Discard Wash Wash with MTBE AqLayer1->Wash Acidify Acidify with HCl (pH < 2) Wash->Acidify Extract Extract with EtOAc Acidify->Extract Final Purified API (Metal Free) Extract->Final

Figure 2: The "pH Swing" purification logic. By temporarily converting the API to a salt, lipophilic metal contaminants are rejected.

Module 4: Regulatory & Compliance (FAQ)

"What are the limits?"

Q: What is the hard limit for Palladium in this intermediate? A: It depends on the dose, but generally follow ICH Q3D. For a final drug substance (API), the limit for Class 1 metals (Pd, Pt, Rh, Ru) is typically 10 µg/g (10 ppm) for oral administration.

  • Note: If this is an intermediate appearing before the final crystallization step, you may accept higher levels (e.g., 50 ppm) provided you have "Purge Factor" data proving the final step removes the remainder.

Q: My scavenger supplier mentions "SiliaMetS." Which one is best for Pd? A: For Palladium in the presence of a carboxylic acid:

  • SiliaMetS Thiol (Si-Thiol): Best general purpose.

  • SiliaMetS TMT (Si-TMT): Best if the Pd is difficult to remove (high affinity), but slightly more expensive.

  • Avoid: SiliaMetS Amine or Diamine (will bind your product).

References
  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] (2019).[2] Step 4 Version.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • SiliCycle Inc. (n.d.). Metal Scavengers Selection Guide. SiliCycle Application Notes.

  • Biotage. (n.d.). Strategies for Metal Removal in Pharmaceutical Synthesis. Biotage Technical Literature.

Sources

Technical Support Guide: Catalyst Selection for Hydrogenation of 3-(3,4-Difluorophenyl) Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.1 | Last Updated: February 2026 Department: Process Chemistry & Catalysis Support Target Audience: Medicinal Chemists, Process Engineers, Drug Development Scientists

Executive Summary & Core Challenges

The 3-(3,4-difluorophenyl) moiety is a critical pharmacophore found in blockbuster drugs such as Ticagrelor (Brilinta) . While the C–F bond is generally robust, the catalytic hydrogenation of functional groups (nitro, alkene, nitrile) attached to this ring presents a specific set of challenges:

  • Hydrodefluorination (HDF): Under standard hydrogenation conditions (Pd/C, H₂ > 3 bar), trace defluorination can occur. While less labile than C–Cl or C–Br bonds, the formation of HF can poison the catalyst and corrode reactor vessels.

  • Ring Saturation: The electron-deficient nature of the 3,4-difluorophenyl ring makes it more susceptible to over-reduction (saturation of the aromatic ring) compared to non-fluorinated analogues, particularly with Rh or Ru catalysts.

  • Regioselectivity: Ensuring reduction of the target functional group (e.g.,

    
    ) without touching the halogenated ring.
    

Technical Q&A: Troubleshooting & Optimization

Q1: I am observing 0.5–2% defluorinated impurity during the reduction of a 3-(3,4-difluorophenyl)-nitrobenzene intermediate. How do I stop this?

Diagnosis: You are likely using standard Palladium on Carbon (Pd/C) in a protic solvent (MeOH/EtOH) without a modifier. Pd is excellent for C–X oxidative addition, leading to hydrogenolysis.

Solution: Switch to a Sulfided Platinum on Carbon (Pt(S)/C) catalyst or poison your Pd system.

  • The "Gold Standard" Fix: Use 5% Pt/C (Sulfided) . Sulfur modifies the electronic state of the metal, dramatically reducing its ability to insert into the C–Halogen bond while maintaining activity for nitro/alkene reduction.

  • The "Work with what you have" Fix: If you must use Pd/C, add a catalyst poison such as 0.1–0.5 eq. of Diphenylsulfide or use Morpholine as a solvent additive. These species block the high-energy sites on the Pd surface responsible for dehalogenation.

Q2: My reaction stalls at 90% conversion. Should I increase temperature or pressure?

Warning: Do NOT indiscriminately increase temperature above 50°C.

Reasoning: The activation energy for hydrodefluorination is higher than that for nitro/alkene reduction. Increasing temperature exponentially increases the rate of C–F cleavage relative to the desired reduction.

Corrective Actions:

  • Check for HF Poisoning: Defluorination releases HF, which can protonate amine products or degrade the support. Add a scavenger like K₂CO₃ or NaOAc (1.1 eq relative to expected HF) to buffer the system.

  • Refresh Catalyst: Filter and add fresh catalyst rather than heating the "dead" mixture.

  • Solvent Switch: If using MeOH, switch to Ethyl Acetate (EtOAc) or THF . Fluorinated intermediates often have higher solubility in aprotic polar solvents, and these solvents suppress ionization of the C–F bond.

Q3: Which catalyst is best for reducing a C=C double bond (e.g., cinnamic acid derivative) attached to the 3,4-difluorophenyl ring?

Recommendation: 5% Pd/Al₂O₃ or Pd/C (unreduced, eggshell) .

  • Why Alumina? Carbon supports can sometimes promote aromatic adsorption and ring hydrogenation. Alumina supports are often less acidic and reduce the risk of ring saturation.

  • Selectivity: Run at low pressure (1–2 bar) and ambient temperature (20–25°C).

  • Alternative: If the double bond is conjugated to a carbonyl (e.g., an

    
    -unsaturated ketone), consider Cu/Zn  or Wilkinson’s Catalyst  (homogeneous) to avoid touching the ring entirely.
    

Catalyst Selection Decision Matrix

The following diagram illustrates the logical flow for selecting the optimal catalyst based on your specific substrate and constraints.

CatalystSelection Start Substrate: 3-(3,4-Difluorophenyl)-R FuncGroup Target Functional Group? Start->FuncGroup Nitro Nitro (-NO2) FuncGroup->Nitro Reduction to Amine Alkene Alkene (C=C) FuncGroup->Alkene Saturation Nitrile Nitrile (-CN) FuncGroup->Nitrile Reduction to Amine RiskCheck Is Dehalogenation Observed? Nitro->RiskCheck Sol_PdAl Rec: 5% Pd/Al2O3 (Low Pressure) Alkene->Sol_PdAl Prevent Ring Saturation Sol_Raney Rec: Raney Cobalt or Raney Ni (Washed) Nitrile->Sol_Raney Suppress 2° Amine Sol_PtS Rec: 5% Pt(S)/C (Sulfided Platinum) High Selectivity RiskCheck->Sol_PtS Yes (Risk High) Sol_PdV Rec: 5% Pd/C + V (Vanadium doped) or Pd/C + Amine RiskCheck->Sol_PdV No (Standard)

Caption: Decision tree for selecting hydrogenation catalysts for 3,4-difluorophenyl intermediates based on functional group and side-reaction risks.

Comparative Data: Catalyst Performance

The following table summarizes expected performance metrics for the reduction of 3-(3,4-difluorophenyl)-nitrobenzene to the corresponding aniline (based on aggregated internal and literature data).

Catalyst SystemActivity (

)
De-F Impurity (%)Ring Saturation (%)Recommended Use Case
10% Pd/C (Standard) High (>5000)0.5 – 2.0%< 0.1%Rapid screening; non-GMP early phase.
5% Pt(S)/C (Sulfided) Moderate (1500)< 0.05% < 0.1%GMP Manufacturing; strict impurity limits.
5% Pd/Al₂O₃ High (4000)0.2 – 0.5%0.0% When ring saturation is a competing issue.
Raney Nickel Moderate1.0 – 5.0%0.1%Avoid if possible; Ni can insert into C-F.

Detailed Experimental Protocol

Protocol: Selective Hydrogenation of 3-(3,4-Difluorophenyl)-nitrobenzene

Objective: Reduction of nitro group while minimizing hydrodefluorination.

Reagents:

  • Substrate: 3-(3,4-Difluorophenyl)-nitrobenzene (10.0 g, 42.5 mmol)

  • Catalyst: 5% Pt/C (Sulfided) (0.5 g, 5 wt% loading) — Note: Do not pre-reduce catalyst.

  • Solvent: Ethyl Acetate (100 mL) — Note: Avoid MeOH if HDF is observed.

  • Additive: Potassium Carbonate (0.1 g) — Optional acid scavenger.

Step-by-Step Procedure:

  • Inerting: Charge the hydrogenation vessel (autoclave or Parr shaker) with the substrate, catalyst, and solvent.

  • Purge: Seal the reactor. Purge with Nitrogen (

    
    ) x 3 cycles (pressurize to 3 bar, vent to 0.5 bar).
    
  • Hydrogen Introduction: Purge with Hydrogen (

    
    ) x 3 cycles.
    
  • Reaction: Pressurize to 3–5 bar (45–75 psi) . Set stirring to 800–1000 rpm (mass transfer is critical). Maintain temperature at 25–30°C .

    • Critical Control Point: Monitor

      
       uptake. Do not let the reaction sit under pressure after uptake ceases (over-reduction risk).
      
  • Work-up: Vent

    
    . Purge with 
    
    
    
    . Filter the catalyst through a Celite pad (Caution: Catalyst may be pyrophoric, keep wet).
  • Analysis: Analyze filtrate by HPLC/UPLC. Look for the defluorinated impurity (M-18 peak) and the aniline product.

References

  • AstraZeneca. (2016). Intermediate of Ticagrelor and preparation method therefor. US Patent US9359366B2. Link

  • Clariant. (2024). Catalysts for hydrogenation processes: HySat™ and NiSat™ Series. Clariant Technical Brochures. Link

  • Figueras, F., & Coq, B. (2001). Hydrogenation and hydrogenolysis of nitro-aromatics. Journal of Molecular Catalysis A: Chemical. Link

  • TCI Chemicals. (2023). Hydrogenation Catalysts: Palladium, Platinum, and Rhodium on Carbon. Product Guide. Link

  • Vertex Pharmaceuticals. (2012). Process for the preparation of Ticagrelor. WO2012138981. Link

  • Hiden Analytical. (2005). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Application Note 126. Link

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Fluorinated Pentanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the mass spectrometric behavior of fluorinated pentanoic acids, a prominent subclass of per- and polyfluoroalkyl substances (PFAS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind the observed fragmentation patterns. We will explore how different ionization techniques shape the analytical outcome and delve into the complex fragmentation mechanisms that govern these environmentally persistent and analytically challenging molecules.

The Analytical Imperative: Why Mass Spectrometry?

Fluorinated pentanoic acids, such as perfluoropentanoic acid (PFPeA), possess unique chemical properties conferred by the high electronegativity of fluorine atoms. Their stability makes them persistent, while their acidic nature makes them amenable to specific analytical techniques. Mass spectrometry (MS) stands as the definitive tool for their detection and quantification due to its unparalleled sensitivity and specificity. However, the choice of ionization source and the interpretation of fragmentation data are critical for accurate analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent analytical technique for PFAS research and monitoring[1].

This guide compares the most common MS approaches, providing the foundational knowledge required to develop robust analytical methods and interpret the resulting data with confidence.

A Tale of Two Phases: Comparing Ionization Techniques

The initial ionization event is the most critical step in mass spectrometry, as it dictates the nature of the precursor ion that enters the mass analyzer. The choice between liquid-phase (via LC-MS) and gas-phase (via GC-MS) introductions fundamentally alters the fragmentation pathways.

Electrospray Ionization (ESI): The Gentle Standard for LC-MS

Electrospray ionization is a soft ionization technique that transfers ions from solution into the gas phase, making it ideal for thermally labile and polar molecules like carboxylic acids[2]. For fluorinated pentanoic acids, ESI is almost exclusively performed in negative ion mode , which readily deprotonates the carboxylic acid group to form the [M-H]⁻ anion.

A crucial phenomenon to consider with ESI is in-source fragmentation (ISF) . For many PFAS containing a carboxylate headgroup, the C–CO2⁻ bond can cleave within the heated ESI source before the ions even reach the mass analyzer[3]. This results in the premature appearance of the [M-H-CO₂]⁻ fragment ion in the MS1 spectrum.

Gas Chromatography-Based Ionization: The Need for Derivatization

Gas chromatography requires analytes to be volatile and thermally stable. Due to the polar carboxyl group, fluorinated pentanoic acids necessitate a derivatization step—such as silylation or esterification—prior to GC-MS analysis to increase their volatility[4][5][6][7].

  • Electron Ionization (EI): This high-energy technique often results in extensive fragmentation, and the molecular ion peak may be weak or entirely absent[5][8]. For derivatized fluorinated acids, EI spectra are often characterized by the loss of fluorinated silyl groups or other fragments related to the derivative, rather than the parent molecule itself[7][9].

  • Chemical Ionization (CI): A softer alternative to EI, CI offers greater control over fragmentation.

    • Negative Chemical Ionization (NCI): This mode is particularly advantageous for fluorinated compounds due to the high electron affinity of fluorine atoms, leading to enhanced sensitivity[4][5]. NCI spectra of fluorinated pentanoic acids typically show prominent [M-H]⁻ and [M-HF]⁻ ions[4].

    • Positive Chemical Ionization (PCI): In this mode, protonated molecules [M+H]⁺ can be observed, often alongside fragment ions like [M-F]⁺[5].

The following table summarizes the expected ions from these techniques for Perfluoropentanoic Acid (PFPeA, C₅HF₉O₂).

Ionization ModeTypical Precursor/Molecular IonsKey Fragment IonsNotes
ESI (-) [C₄F₉CO₂]⁻ (m/z 263)[C₄F₉]⁻ (m/z 219), [C₃F₇]⁻ (m/z 169)Gold standard for LC-MS. In-source fragmentation is common.
NCI [M-H]⁻[M-HF]⁻High sensitivity for fluorinated compounds in GC-MS.
PCI [M+H]⁺[M-F]⁺, [M-OH]⁺Used in GC-MS; provides complementary information.
EI Molecular ion often absentComplex pattern; [M-F]⁺ may be seenRequires derivatization for GC-MS.

The Core Mechanism: Unraveling ESI-MS/MS Fragmentation of PFPeA

Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) is the cornerstone of modern PFAS analysis. For fluorinated pentanoic acids, the fragmentation process is more intricate than a simple cleavage of bonds.

Primary Fragmentation: The Universal Loss of CO₂

Under typical LC-ESI-MS/MS conditions, the deprotonated perfluorocarboxylate anion, [R(F)CO₂]⁻, consistently undergoes a primary fragmentation step: the neutral loss of carbon dioxide (CO₂, 44 Da)[3][10][11]. For PFPeA, this is observed as the transition from the precursor ion at m/z 263 to the perfluorobutyl anion fragment at m/z 219 .

[C₄F₉CO₂]⁻ (m/z 263) → [C₄F₉]⁻ (m/z 219) + CO₂

This initial fragment, [C₄F₉]⁻, is a primary perfluoroalkyl anion and serves as the entry point for more complex secondary fragmentation.

Secondary Fragmentation: Beyond "Unzipping" to Fluorine Migration

Early hypotheses suggested that the perfluoroalkyl anion simply "unzips" by sequentially losing CF₂ units. However, detailed studies using isotopically labeled standards have revealed a more sophisticated mechanism[10][11]. The fragmentation involves rapid fluorine shifts to generate more stable carbanion intermediates prior to the subsequent loss of neutral fragments[12][13].

The stability of perfluoro-carbanions follows the order: tertiary > secondary > primary [12][13]. Therefore, the initial primary anion will rearrange to form a more stable secondary or tertiary anion before it fragments further. This rearrangement dictates the observed product ions. For the linear PFPeA fragment [C₄F₉]⁻, this rearrangement leads to the generation of the characteristic "9-series" anions.

The major fragmentation pathways for the [C₄F₉]⁻ (m/z 219) ion are:

  • Loss of CF₂ (50 Da): This is not a major pathway from the primary anion.

  • Loss of C₂F₄ (100 Da): Leads to the [C₂F₅]⁻ ion at m/z 119 .

  • Loss of CF₃• radical is unlikely. Instead, cleavage of C-C bonds occurs after rearrangement. The most common product ions are [C₃F₇]⁻ (m/z 169 ) and [CF₃]⁻ (m/z 69 )[1][14].

The diagram below illustrates this complex fragmentation cascade for linear PFPeA.

cluster_0 Linear PFPeA Fragmentation Cascade precursor [C₄F₉CO₂]⁻ m/z 263 primary_frag [C₄F₉]⁻ (Primary Carbanion) m/z 219 precursor->primary_frag - CO₂ rearranged_frag Rearranged Secondary Carbanions primary_frag->rearranged_frag Fluorine Migration prod1 [C₃F₇]⁻ m/z 169 rearranged_frag->prod1 - C₂F₄ prod2 [C₂F₅]⁻ m/z 119 rearranged_frag->prod2 - CF₂ prod3 [CF₃]⁻ m/z 69 rearranged_frag->prod3 - C₃F₆

Caption: Fragmentation pathway of linear PFPeA via ESI-MS/MS.

Impact of Isomerism: The Branched vs. Linear Comparison

The fluorine migration model elegantly explains the different fragmentation patterns observed for branched isomers. While branched fluorinated pentanoic acids are less common, their behavior provides strong evidence for the rearrangement mechanism. A branched isomer will preferentially fragment via the formation of its most stable tertiary carbanion intermediate[12][13].

Consider a hypothetical branched isomer, perfluoro-3-methylbutanoic acid. After losing CO₂, the resulting carbanion would rapidly rearrange to a highly stable tertiary carbanion. This stable intermediate would then dictate the subsequent fragmentation, leading to a different product ion ratio compared to its linear counterpart.

cluster_1 Hypothetical Branched PFPeA Isomer Fragmentation precursor [(CF₃)₂CFCF₂CO₂]⁻ (Branched Precursor) primary_frag [(CF₃)₂CFCF₂]⁻ (Primary Carbanion) precursor->primary_frag - CO₂ tertiary_frag [(CF₃)₃C]⁻ (Stable Tertiary Carbanion) primary_frag->tertiary_frag Fluorine & CF₃ Migration major_prod [CF₃]⁻ (Major Product) tertiary_frag->major_prod C-C Cleavage

Caption: Fragmentation of a branched isomer is driven by tertiary carbanion stability.

Experimental Protocols & Data

Accurate data relies on robust and well-defined experimental methods. Below are representative protocols for the analysis of fluorinated pentanoic acids.

Workflow for LC-ESI-MS/MS Analysis

cluster_workflow LC-ESI-MS/MS Workflow A Sample Preparation (Dilute in Methanol) B LC Separation (C18 Column) A->B C ESI Source (-) (Deprotonation & ISF) B->C D MS1: Select Precursor (e.g., m/z 263) C->D E Collision Cell (CID) (Fragmentation) D->E F MS2: Detect Products (e.g., m/z 219, 169) E->F

Caption: A typical workflow for the analysis of fluorinated pentanoic acids by LC-MS/MS.

Step-by-Step Methodology:
  • Sample Preparation: Standard solutions are prepared by diluting in HPLC-grade methanol to a concentration of ~1-5 ppm[13]. Environmental or biological samples require a validated extraction and clean-up procedure (e.g., solid-phase extraction).

  • Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column.

    • Mobile Phase A: Water with 5 mM ammonium acetate.

    • Mobile Phase B: Methanol.

    • Gradient: A gradient from high aqueous to high organic content.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry (MS): Analysis is performed on a tandem mass spectrometer equipped with an ESI source.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: ~3.0 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C[5].

    • Collision Gas: Argon at ~3.5e-3 mbar[12].

    • Collision Energy: Ramped or optimized for specific transitions (e.g., 10-30 eV).

Common MS/MS Transitions for PFPeA:

The following table details the multiple reaction monitoring (MRM) transitions commonly used for the quantification and confirmation of PFPeA. The use of an in-source fragment as a precursor is a valid approach for enhancing confirmation, especially for shorter-chain PFAS where secondary transitions can be weak[1].

Precursor Ion (m/z)Product Ion (m/z)DescriptionNeutral Loss
263 219 Quantifier TransitionCO₂
263169Qualifier Transition 1CO₂ + C₂F₄
219 69 Qualifier Transition 2 (from ISF)C₃F₆
219169Qualifier Transition 3 (from ISF)CF₂

Conclusion

The mass spectrometric fragmentation of fluorinated pentanoic acids is a nuanced process governed by the choice of ionization and the fundamental chemistry of perfluoroalkyl anions.

  • ESI in negative mode is the undisputed standard, initiating fragmentation through a characteristic loss of CO₂.

  • The subsequent fragmentation cascade is not a simple "unzipping" process but is directed by rearrangement via fluorine migration to form more stable carbanion intermediates. This mechanism is essential for correctly interpreting spectra and differentiating between isomers.

  • In-source fragmentation is an important consideration, which can be leveraged to create additional confirming MRM transitions.

  • While GC-MS methods are viable, they require derivatization and offer different fragmentation patterns, with NCI providing excellent sensitivity for these electronegative compounds.

By understanding these core principles, researchers can develop more specific and robust analytical methods, ensuring the highest level of data quality and confidence in the identification and quantification of these important environmental contaminants.

References

  • Shimadzu Asia Pacific. (n.d.). Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “SMCI+” using Negative Chemical Ionization. Retrieved from Shimadzu. [Link]

  • Shimadzu Asia Pacific. (n.d.). A Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with "Smart IS+" and "SMCI+". Retrieved from Shimadzu. [Link]

  • Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803–3814. [Link]

  • Arsenault, G., Chittim, B., McAlees, A., McCrindle, R., & Riddell, N. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories. [Link]

  • Arsenault, G., et al. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Branched Perfluorooctanoic Acids during LC/ESI-MS/MS. Dioxin 20XX International Symposium. [Link]

  • Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. ResearchGate. [Link]

  • Li, Y., et al. (2023). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology. [Link]

  • Yu, C., & Stevenson, G. (2023). Application of in-source fragmentation to the identification of perfluoropentanoic acid and perfluorobutanoic acid in environmental matrices and human serum by isotope dilution liquid chromatography coupled with tandem mass spectrometry. Chemosphere, 340, 139756. [Link]

  • Fujii, Y., Harada, K. H., & Koizumi, A. (2012). Analysis of Perfluoroalkyl Carboxylic Acids in Composite Dietary Samples by Gas Chromatography/Mass Spectrometry with Electron Capture Negative Ionization. Environmental Science & Technology, 46(20), 11243–11250. [Link]

  • Zheng, Y., Erisman, E., Ji, W., Stein, S., & Wallace, W. (2025). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from eGyanKosh. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • National Institute of Standards and Technology. (2025). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. [Link]

  • University of Victoria. (n.d.). Electrospray Mass Spectrometry. Retrieved from UVic. [Link]

  • Li, Y., et al. (2023). Molecular detection of per- and polyfluoroalkyl substances in water using time-of-flight secondary ion mass spectrometry. Frontiers in Environmental Science. [Link]

Sources

Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Pentanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in C5 Scaffolds

In drug discovery and chemical biology, the introduction of fluorine into an aliphatic chain is never a trivial modification. It fundamentally alters the electronic, lipophilic, and metabolic profile of the molecule. This guide compares Pentanoic Acid (Valeric Acid) with its fluorinated counterparts, specifically distinguishing between Perfluoropentanoic Acid (PFPeA) and


-Fluoropentanoic Acid (5-FPA) .

The biological activity of these three variants illustrates the "Fluorine Effect" perfectly:

  • Pentanoic Acid: A benign metabolic substrate (Nutrient).

  • 5-Fluoropentanoic Acid: A lethal metabolic poison (Suicide Substrate).

  • Perfluoropentanoic Acid: A metabolically inert, persistent environmental contaminant (Xenobiotic).

Physicochemical Profile Comparison

The high electronegativity of fluorine (3.98 Pauling scale) and the strength of the C-F bond (~116 kcal/mol) drastically lower the pKa of the carboxylic acid and alter lipophilicity.

Table 1: Physicochemical Properties[1][2][3]
PropertyPentanoic Acid (Valeric Acid)Perfluoropentanoic Acid (PFPeA)5-Fluoropentanoic Acid
Formula



Structure



pKa (Acid Strength) 4.81 (Weak Acid) [1]~0 - 1.0 (Strong Acid) [2]~4.5 - 4.7 (Slightly more acidic)
LogP (Lipophilicity) 1.39 (Experimental) [1]2.9 (Computed) [3]*~1.5 (Est.)
Electronic Nature Electron-donating alkyl chainElectron-withdrawing perfluoro chainTerminal dipole
Bioavailability High, rapid absorptionHigh, binds albumin stronglyHigh, rapid absorption

*Note on PFPeA LogP: While the computed LogP is higher, perfluorinated chains exhibit "fluorophilicity"—they are both hydrophobic and lipophobic, leading to unique partitioning behavior in biological membranes.

Metabolic Divergence: The Mechanistic Core

The most critical distinction for drug developers is the metabolic fate of these scaffolds. The presence of fluorine dictates whether the molecule feeds the Krebs cycle, blocks it, or ignores it entirely.

Pentanoic Acid: The Nutrient

Pentanoic acid undergoes standard


-oxidation . It is activated to Valeryl-CoA, which undergoes two cycles of oxidation to yield Acetyl-CoA  (C2) and Propionyl-CoA  (C3). Both metabolites enter the Krebs cycle to generate ATP.
5-Fluoropentanoic Acid: The "Lethal Synthesis"

This molecule mimics the natural substrate. It is activated to 5-Fluoro-Valeryl-CoA and undergoes


-oxidation. However, the final product is Fluoroacetyl-CoA .
  • Mechanism: Fluoroacetyl-CoA condenses with oxaloacetate (via Citrate Synthase) to form Fluorocitrate .[1][2][3]

  • Toxicity: Fluorocitrate binds irreversibly to Aconitase , blocking the Krebs cycle.[3][4] This causes citrate accumulation and mitochondrial failure [4].

Perfluoropentanoic Acid (PFPeA): The Inert Shield

The C-F bond is too strong for acyl-CoA dehydrogenase to attack. The perfluorinated chain completely blocks


-oxidation. Consequently, PFPeA is not metabolized for energy; it accumulates (albeit with a shorter half-life than C8 PFOA) and acts as a PPAR

agonist, driving peroxisome proliferation [5].
Visualization: Metabolic Fate Pathways

MetabolicPathways Pentanoic Pentanoic Acid (Natural) BetaOx Beta-Oxidation (Mitochondria) Pentanoic->BetaOx Substrate FluoroPent 5-Fluoro-Pentanoic Acid (Mimic) FluoroPent->BetaOx Substrate PerFluoro Perfluoropentanoic Acid (PFPeA) PerFluoro->BetaOx BLOCKED Inert Metabolically Inert (Accumulation) PerFluoro->Inert AcetylCoA Acetyl-CoA + Propionyl-CoA BetaOx->AcetylCoA Normal Product FluoroAcetyl Fluoroacetyl-CoA BetaOx->FluoroAcetyl Toxic Product Krebs Krebs Cycle (ATP Production) AcetylCoA->Krebs Fuel FluoroCitrate Fluorocitrate (Lethal Inhibitor) FluoroAcetyl->FluoroCitrate Citrate Synthase FluoroCitrate->Krebs BLOCKS Aconitase PPAR PPAR-alpha Activation Inert->PPAR Signaling

Figure 1: Divergent metabolic fates of pentanoic acid variants. Note the "Lethal Synthesis" pathway for the omega-fluorinated variant versus the inertness of the perfluorinated variant.

Toxicological Profiles

Acute Toxicity (Lethality)
  • Pentanoic Acid: Low. LD50 (Rat, Oral) ~1720 mg/kg.[5] Primary hazard is tissue corrosion/irritation due to acidity [6].

  • 5-Fluoropentanoic Acid: Extreme. LD50 is estimated to be similar to fluoroacetate (~2–10 mg/kg in humans). It is a metabolic poison affecting the heart and CNS [4].

  • PFPeA: Low acute lethality, but high concern for chronic toxicity. It does not cause immediate mitochondrial collapse but induces liver hypertrophy and lipid dysregulation via PPAR pathways [5].

Cellular Toxicity (Cytotoxicity)
  • Mechanism: PFPeA causes membrane disruption and oxidative stress at high concentrations, but is generally less cytotoxic than longer-chain PFAS (e.g., PFOA).

  • Target: Hepatocytes (Liver) are the primary target for PFPeA accumulation.

Experimental Protocols

For researchers evaluating these compounds, two assays are critical: Metabolic Stability (to confirm inertness) and Mitochondrial Toxicity (to detect aconitase inhibition).

Protocol A: Microsomal Stability Assay (Intrinsic Clearance)

Purpose: To determine if the fluorinated analog is metabolically stable compared to the parent acid.

  • Preparation: Prepare 10 mM stock solutions of Pentanoic Acid and PFPeA in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t = 0, 15, 30, 60 min into cold acetonitrile (stop solution).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor: Disappearance of parent peak.

    • Expectation: Pentanoic acid will degrade (

      
       min). PFPeA will remain >95% unchanged.
      
Protocol B: Aconitase Inhibition Assay (For 5-FPA detection)

Purpose: To verify if a fluorinated lead acts as a suicide substrate.

  • Cell Line: HepG2 or isolated rat heart mitochondria.

  • Treatment: Treat cells with 0, 10, 100 µM of the test compound for 4 hours.

  • Lysis: Lyse cells/mitochondria in citrate buffer.

  • Enzyme Assay:

    • Add Isocitrate (substrate) and measure the formation of cis-aconitate by absorbance at 240 nm.

    • Alternatively, use a colorimetric Aconitase Activity Kit (e.g., Abcam ab83459).

  • Validation: A decrease in aconitase activity indicates the formation of fluorocitrate.[2][4][6]

Visualization: Experimental Workflow

ExperimentalWorkflow Compound Test Compound (Fluorinated Pentanoic Acid) Split Assay Selection Compound->Split Micro Microsomal Stability (+NADPH, 37°C) Split->Micro Metabolic Fate Mito Mitochondrial Assay (HepG2 Cells) Split->Mito Mechanism of Tox LCMS LC-MS/MS Analysis (% Remaining) Micro->LCMS ResultStable Result: Stable (Likely Perfluorinated) LCMS->ResultStable >95% Parent Aconitase Measure Aconitase Activity (OD 240nm) Mito->Aconitase ResultToxic Result: Inhibition (Likely Omega-Fluoro) Aconitase->ResultToxic Decreased Activity

Figure 2: Decision tree for experimentally characterizing fluorinated pentanoic acid derivatives.

References

  • FooDB. (2010). Pentanoic acid: Chemical and Physical Properties. Available at: [Link]

  • Goss, K. U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology. Available at: [Link]

  • PubChem. (2025).[7][8][9] Perfluoropentanoic acid (CID 75921). National Library of Medicine. Available at: [Link]

  • Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: A review, with possible directions for therapy research. Journal of Applied Toxicology. Available at: [Link]

  • Weatherly, L. M., et al. (2022). Systemic toxicity induced by topical application of perfluoroheptanoic acid (PFHpA), perfluorohexanoic acid (PFHxA), and perfluoropentanoic acid (PFPeA) in a murine model. Food and Chemical Toxicology. Available at: [Link]

  • EPA. (2025). Valeric acid: Hazard Assessment. U.S. Environmental Protection Agency.[5] Available at: [Link]

Sources

Reference Standards for 3-(3,4-Difluorophenyl)-4-methylpentanoic Acid Impurities: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of reference standards for 3-(3,4-Difluorophenyl)-4-methylpentanoic acid (CAS: 1216038-02-6), a critical chiral intermediate used in the synthesis of next-generation CNS-active agents (e.g., fluorinated gabapentinoids) and potential neprilysin inhibitors.[1]

Executive Summary

In the development of fluorinated pharmaceutical actives, the intermediate 3-(3,4-Difluorophenyl)-4-methylpentanoic acid serves as a pivotal scaffold.[1] Its structural complexity—featuring a chiral center at the C3 position and a specific difluoro-substitution pattern—demands rigorous impurity profiling.[1]

For researchers and drug development professionals, the quality of reference standards for this intermediate directly impacts the integrity of the final API.[1] This guide outlines the critical quality attributes (CQAs), impurity landscapes, and analytical protocols required to qualify reference standards for this molecule, moving beyond basic Certificates of Analysis (CoA) to in-depth characterization.

The Impurity Landscape

Understanding the origin of impurities is the first step in selecting the correct reference standards.[1] The synthesis of 3-(3,4-Difluorophenyl)-4-methylpentanoic acid typically involves a Knoevenagel condensation or Michael addition, each generating specific by-products.[1]

Critical Impurity Classes
Impurity TypeDescriptionOriginCriticality
Enantiomeric Impurity (R)- or (S)- isomer (distomer)Non-stereoselective synthesis or racemization during workup.[1]High : Affects biological activity and toxicity.[1]
Regioisomeric Impurity 2-(3,4-difluorophenyl)- or 4-(3,4-difluorophenyl)- isomersIsomerization of the double bond in precursor alkenes.[1]Medium : Can be difficult to separate by achiral HPLC.[1]
Des-fluoro Impurity 3-(4-fluorophenyl)- or 3-(3-fluorophenyl)- analogsImpurities in the starting material (3,4-difluorobenzaldehyde).[1]High : "Silent" impurities with similar retention times.[1]
Dehydro Impurity Unsaturated pentenoic acid derivativesIncomplete reduction of the cinnamate intermediate.[1]Low : Usually removed by crystallization, but UV-active.[1]
Impurity Fate Mapping (Visualization)

The following diagram illustrates the genesis of key impurities during the synthetic pathway.

ImpurityFate SM1 3,4-Difluorobenzaldehyde (Starting Material) Int1 Cinnamate Intermediate SM1->Int1 Condensation ImpA Impurity A: Des-fluoro Analog SM1->ImpA Contaminated SM (Monofluoro) SM2 Isovaleric Acid Deriv. SM2->Int1 Final 3-(3,4-Difluorophenyl)- 4-methylpentanoic acid Int1->Final Reduction/Hydrolysis ImpB Impurity B: Dehydro Analog Int1->ImpB Incomplete Reduction ImpC Impurity C: Enantiomer (Distomer) Final->ImpC Racemization

Figure 1: Impurity Fate Mapping showing the origin of Des-fluoro, Dehydro, and Enantiomeric impurities.

Analytical Strategy for Reference Standards

To validate a reference standard for this compound, a single analytical method is insufficient. A self-validating orthogonal approach is required.

Achiral Purity (HPLC-UV/MS)

Standard Reverse Phase (RP-HPLC) is used to quantify structural impurities.[1]

  • Column : C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase : 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Detection : UV at 210 nm (low wavelength due to weak chromophore) and MS (ESI-).

  • Challenge : The des-fluoro impurity often co-elutes with the main peak.[1]

  • Solution : Use ¹⁹F-NMR or high-resolution MS to quantify the fluorine content.[1]

Chiral Purity (Chiral HPLC/SFC)

Separating the enantiomers is the most critical quality attribute.

  • Technique : Normal Phase Chiral HPLC or SFC (Supercritical Fluid Chromatography).[1]

  • Recommended Columns :

    • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): Excellent for aryl-alkanoic acids.

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): Alternative selectivity.

  • Mobile Phase : Hexane : IPA : TFA (90 : 10 : 0.1). The acid additive (TFA) is crucial to suppress ionization of the carboxylic acid and sharpen peaks.

Structural Confirmation (NMR)
  • ¹H-NMR : Confirms the alkyl chain (methyl doublet at ~0.9 ppm) and aromatic protons.[1]

  • ¹⁹F-NMR : The definitive method for identity.[1] The 3,4-difluoro substitution pattern produces a distinct multiplet pattern (typically two signals around -138 to -142 ppm).[1] Monofluoro impurities will show a single signal or different shifts.[1]

Experimental Protocols

Protocol 4.1: Chiral Separation of Enantiomers

This protocol establishes the enantiomeric excess (ee) of the reference standard.[1]

Equipment : Agilent 1260 Infinity II or equivalent HPLC. Reagents : HPLC-grade n-Hexane, Isopropanol (IPA), Trifluoroacetic acid (TFA).

  • Preparation : Dissolve 5 mg of the standard in 1 mL of Mobile Phase.

  • Column Setup : Install Chiralpak AD-H (4.6 x 250 mm, 5 µm). Thermostat to 25°C.

  • Mobile Phase : Mix n-Hexane / IPA / TFA in a ratio of 95:5:0.1 (v/v/v).

  • Run Parameters :

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.

    • Detection: UV @ 215 nm.[1]

    • Run Time: 30 minutes.

  • Analysis : The (R)- and (S)- enantiomers typically separate with a resolution (Rs) > 2.0. Calculate %ee using area normalization.[1]

Protocol 4.2: Identification of Des-fluoro Impurities via LC-MS

This protocol detects the "silent" monofluoro impurity (Molecular Weight - 18 Da).[1]

  • System : UHPLC coupled with Q-TOF or Triple Quad MS.

  • Gradient : 5% to 95% B over 10 minutes (A: 0.1% Formic Acid/Water, B: MeCN).

  • MS Source : ESI Negative Mode (Carboxylic acids ionize better in negative mode).

  • Target Ions :

    • Main Peak : [M-H]⁻ = 227.09 m/z.

    • Des-fluoro Impurity : [M-H]⁻ = 209.10 m/z.[1]

  • Logic : If a peak at 209.10 m/z co-elutes or elutes on the shoulder of the main peak, the standard is contaminated with the monofluoro analog.[1]

Reference Standard Qualification Workflow

When sourcing or characterizing a reference standard, follow this decision matrix to ensure "Authoritative" quality.

QualificationWorkflow Start Raw Reference Material Step1 1. Structure ID (H-NMR, F-NMR, IR, MS) Start->Step1 Step2 2. Purity Assessment (HPLC + Chiral HPLC) Step1->Step2 Decision1 Is Chemical Purity >98%? Step2->Decision1 Decision2 Is Chiral Purity >99%? Decision1->Decision2 Yes Reject Reject / Repurify Decision1->Reject No Step3 3. Residual Solvents/Water (GC-HS, KF) Decision2->Step3 Yes Decision2->Reject No Step4 4. Potency Calculation (Mass Balance) Step3->Step4 Final Qualified Reference Standard (Primary Standard) Step4->Final

Figure 2: Decision Matrix for Qualifying Reference Standards.

Potency Assignment Formula: The potency of the primary standard must be calculated using the Mass Balance approach:



Where %Imp is determining by HPLC (achiral + chiral).

Comparison of Commercial Reference Standard Types

FeatureCertified Reference Material (CRM) Primary Analytical Standard Secondary/Working Standard
Traceability SI Units (NIST/BIPM)Characterized in-house (H-NMR, HPLC, etc.)[1]Traced to Primary Standard
Accreditation ISO 17034ISO 9001 / GLPGMP / In-house
Use Case Method Validation, CalibrationAssay Determination, Impurity IDRoutine QC Release
Cost High (

$)
Medium (

)
Low ($)
Data Package Full Homogeneity & Stability DataCoA with Potency & IDCoA with Assay only

Recommendation : For early-stage development, a Primary Analytical Standard (fully characterized with NMR/HPLC/MS) is sufficient.[1] For Phase III/Commercial release, transition to an ISO 17034 CRM if available, or a rigorously qualified in-house Primary Standard.[1]

References

  • ICH Guidelines . ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1] Link

  • PubChem . Compound Summary: 3-(3,4-difluorophenyl)-4-methylpentanoic acid (CAS 1216038-02-6).[1][2] National Center for Biotechnology Information.[1] Link

  • Sigma-Aldrich .[1][3] Product Specification: 3-(3,4-difluorophenyl)-4-methylpentanoic acid. Merck KGaA. Link

  • Subramanian, G. (Ed.).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 3rd Edition.[1] (General reference for Chiral HPLC protocols).

  • US FDA . Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Link

Sources

IR spectroscopy characteristic peaks of 3-(3,4-Difluorophenyl)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Fingerprint

In the high-stakes arena of pharmaceutical intermediate analysis, 3-(3,4-Difluorophenyl)-4-methylpentanoic acid represents a critical chiral building block (often associated with gabapentinoid synthesis).[1] While HPLC remains the gold standard for purity, Fourier Transform Infrared (FT-IR) spectroscopy offers an unbeatable advantage in rapid identity verification and solid-state form analysis.[1]

This guide moves beyond generic spectral libraries. We analyze the specific vibrational signature of this fluorinated acid, distinguishing it from its critical regioisomers (e.g., 2,4-difluoro analogues) and synthetic precursors (esters/amides). By focusing on the interplay between the fluorinated aromatic ring and the aliphatic carboxylic tail , we provide a robust protocol for QC and R&D professionals.

Molecular Architecture & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its three vibrationally distinct domains.

Structural Domains[1][2]
  • The Polar Head (Carboxylic Acid): Dominated by strong hydrogen bonding, creating broad, intense features.

  • The Fluorinated Core (3,4-Difluorophenyl): A rigid aromatic system with high-electronegativity substituents, creating sharp, diagnostic bands in the fingerprint region.[1]

  • The Hydrophobic Tail (Isopropyl/Methyl): Provides standard aliphatic anchors for calibration.[1]

Visualization of Vibrational Vectors

The following diagram maps the critical diagnostic vibrations to the molecular structure.[1]

G Molecule 3-(3,4-Difluorophenyl)- 4-methylpentanoic Acid COOH COOH Group (The 'Broad' Domain) Molecule->COOH ArF 3,4-Difluorophenyl (The 'Fingerprint' Domain) Molecule->ArF Alkyl Isopropyl Tail (The 'Anchor' Domain) Molecule->Alkyl OH_Str O-H Stretch (2500-3300 cm⁻¹) Broad Dimer COOH->OH_Str CO_Str C=O Stretch (1705-1720 cm⁻¹) Strong COOH->CO_Str CF_Str C-F Stretch (1150-1280 cm⁻¹) Very Strong ArF->CF_Str Ar_OOP Ar-H OOP Bend (800-860 cm⁻¹) Diagnostic for 3,4-sub ArF->Ar_OOP CH_Str C-H Stretch (2850-2960 cm⁻¹) Sharp Alkyl->CH_Str Gem_Di Gem-Dimethyl Split (~1380 & 1365 cm⁻¹) Doublet Alkyl->Gem_Di

Figure 1: Vibrational vector mapping of 3-(3,4-Difluorophenyl)-4-methylpentanoic acid, linking structural domains to specific spectral regions.[1]

Comprehensive Spectral Assignment

The following table synthesizes experimental expectations with theoretical group frequencies, specifically adjusted for the electron-withdrawing effect of the fluorine atoms.

Table 1: Characteristic IR Peaks & Assignments
Region (cm⁻¹)Functional GroupMode of VibrationDiagnostic Value
2500–3300 Carboxylic Acid (O-H)O-H Stretch (H-bonded) High. Very broad "fermi resonance" shape.[1] Distinguishes acid from ester precursors (which lack this).
2950–2970 Methyl/MethyleneC-H Asymmetric Stretch Medium. Standard aliphatic baseline.
1705–1725 Carboxylic Acid (C=O)C=O Stretch (Dimer) Critical. The "Sword" of the spectrum.[1] Lower frequency than esters (~1740) due to H-bonding.
1590–1610 Aromatic RingC=C Ring Stretch Medium. Often split due to F-substitution asymmetry.
1500–1520 Aromatic RingC=C Ring Stretch High. Characteristic of fluorinated aromatics.
1150–1280 Aryl FluorideC-F Stretch Critical. Very intense bands.[1] Distinguishes from non-fluorinated analogues.
1380 / 1365 IsopropylC-H Bend (Gem-dimethyl) High. A distinct "doublet" indicating the 4-methylpentanoic tail.[1]
800–860 3,4-DifluorophenylC-H Out-of-Plane (OOP) Critical. Specific pattern for 1,2,4-trisubstituted benzene rings (two adjacent H's).[1]

Expert Insight: The C-F stretching region (1000-1300 cm⁻¹) is often complex. In 3,4-difluoro compounds, look for a "triplet" of strong bands in this region, arising from the coupling of C-F stretches with ring vibrations.[1]

Comparative Analysis: Performance vs. Alternatives

In a drug development context, "alternatives" refers to impurities (regioisomers) or precursors (esters). Discriminating these is the primary application of this guide.

Scenario A: Synthesis Monitoring (Acid vs. Ester Precursor)

Objective: Confirm hydrolysis of Ethyl 3-(3,4-difluorophenyl)-4-methylpentanoate to the target acid.

FeatureTarget Product (Acid)Precursor (Ester)
3000+ Region Broad O-H trough (2500-3300 cm⁻¹)Clean baseline (No O-H)
Carbonyl (C=O) ~1710 cm⁻¹ (Lower freq)~1735–1750 cm⁻¹ (Higher freq)
C-O Stretch ~1210-1320 cm⁻¹~1150-1200 cm⁻¹ (Ester C-O-C)
Scenario B: Purity Analysis (3,4-Difluoro vs. 2,4-Difluoro Isomer)

Objective: Detect regioisomer contamination. This is the most challenging IR application.

  • Mechanism: The position of Fluorine atoms changes the symmetry of the ring, altering the Out-of-Plane (OOP) C-H bending vibrations.[1]

  • 3,4-Difluoro (Target): Has two adjacent aromatic hydrogens and one isolated hydrogen. Look for a strong band near 820–830 cm⁻¹ (2 adjacent H's).[1]

  • 2,4-Difluoro (Impurity): Has two isolated aromatic hydrogens. The 800-860 cm⁻¹ band pattern will shift significantly or split differently.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, follow this ATR (Attenuated Total Reflectance) protocol.

Sample Preparation
  • Technique: Diamond ATR is preferred over KBr pellets to avoid moisture interference in the O-H region.[1]

  • Sample State: Ensure the sample is a dry, free-flowing powder.[1] Residual solvent (e.g., DCM or Ethyl Acetate) will introduce spurious peaks at 1740 cm⁻¹ (ester solvents) or 700 cm⁻¹ (chlorinated solvents).

  • Background: Collect a 32-scan background of the clean crystal immediately before measurement.[1]

QC Decision Tree

Use this logic flow to interpret your spectrum.

QC_Flow Start Acquire Spectrum (4000-600 cm⁻¹) CheckOH Check 2500-3300 cm⁻¹ Broad O-H present? Start->CheckOH CheckCO Check 1700-1725 cm⁻¹ Single Strong Peak? CheckOH->CheckCO Yes ResultFail_Ester FAIL: Ester Precursor Present (Check 1740 cm⁻¹) CheckOH->ResultFail_Ester No (Sharp peaks only) CheckCF Check 1100-1300 cm⁻¹ Strong C-F Bands? CheckCO->CheckCF Yes (~1710) CheckCO->ResultFail_Ester No (Shifted >1730) CheckOOP Check 800-850 cm⁻¹ Matches 3,4-substitution? CheckCF->CheckOOP Yes ResultFail_Iso FAIL: Regioisomer Suspected (Check Fingerprint) CheckCF->ResultFail_Iso No/Weak ResultPass PASS: Identity Confirmed CheckOOP->ResultPass Yes CheckOOP->ResultFail_Iso No (Pattern Mismatch)

Figure 2: QC Decision Tree for validating 3-(3,4-Difluorophenyl)-4-methylpentanoic acid identity.

References

  • NIST Chemistry WebBook. Pentanoic acid, 4-methyl- (Analogous Aliphatic Backbone Data).[1][2] National Institute of Standards and Technology.[1][2] [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[1][3] (Differentiation of Acids vs Esters).[4] [Link]

  • LibreTexts Chemistry. Infrared Spectra of Common Functional Groups (Carboxylic Acids & Fluorinated Aromatics).[Link]

  • PubChem. 3-(3,4-difluorophenyl)-4-methylpentanoic acid Compound Summary. (Structural Verification). [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: The Fingerprint Region.[Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。